1H-Indazole-5,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUNSUXMNSPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224940 | |
| Record name | 1H-Indazole, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-68-4, 936940-91-9 | |
| Record name | 1H-Indazole-5,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-5,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diaminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole-5,6-diamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIAMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60SN334A6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indazole-5,6-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 1H-Indazole-5,6-diamine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Structure and Identifiers
This compound is a bicyclic heterocyclic compound with a fused benzene and pyrazole ring system, substituted with two amino groups at positions 5 and 6.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 148.17 g/mol | [1][2] |
| Melting Point | 286 °C | [2] |
| Boiling Point | No experimental data available | |
| pKa (predicted) | 16.12 ± 0.40 | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook |
| Appearance | Off-White to Pale Beige Solid | ChemicalBook |
Experimental Protocols
Synthesis of this compound from 5,6-Dinitro-1H-indazole
This procedure outlines a typical reduction of a dinitro aromatic compound to a diamine.
Materials:
-
5,6-Dinitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction) or Hydrazine hydrate/Hydrogen gas (for catalytic hydrogenation)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
-
Diatomaceous earth (e.g., Celite®) for filtration (for Pd/C reduction)
Procedure (Illustrative example using SnCl₂ reduction):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-dinitro-1H-indazole in a suitable solvent such as ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the suspension.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Work-up: The resulting mixture will likely contain a precipitate of tin salts. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Analytical Characterization:
Due to the lack of specific experimental spectra for this compound, the following are expected characteristic spectroscopic data based on the structure and data from the parent 1H-indazole.
-
¹H NMR: Resonances corresponding to the aromatic protons on the indazole ring system and broad signals for the amine protons. The chemical shifts would be influenced by the electron-donating amino groups.
-
¹³C NMR: Signals for the carbon atoms of the bicyclic ring system.
-
IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine groups in the region of 3200-3500 cm⁻¹, along with C=C and C-N stretching bands.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (148.17 g/mol ).
Role in Drug Discovery and Experimental Workflows
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the construction of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] The two amino groups provide reactive sites for the elaboration of the molecule to interact with the hinge region and other binding pockets of various kinases.
Logical Relationship: From Building Block to Kinase Inhibitor
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Indazole Derivatives: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
However, to provide a valuable resource for researchers working with related compounds, this document presents a detailed spectroscopic analysis of the parent compound, 1H-Indazole . This information can serve as a foundational reference for interpreting the spectra of its derivatives. The guide includes representative data, general experimental protocols, and a workflow for spectroscopic analysis.
Spectroscopic Data for 1H-Indazole
The following tables summarize the key spectroscopic data for the parent compound, 1H-Indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 1H-Indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| 13.1 | br s | - | NH | DMSO-d₆ |
| 8.10 | s | - | H3 | CDCl₃ |
| 8.08 | d | - | H3 | DMSO-d₆ |
| 7.78 | d | 8.1 | H4 | DMSO-d₆ |
| 7.77 | d | 8.4 | H7 | CDCl₃ |
| 7.58 | d | 8.5 | H7 | DMSO-d₆ |
| 7.51 | d | 8.4 | H4 | CDCl₃ |
| 7.40 | m | - | H6 | CDCl₃ |
| 7.36 | t | 7.6 | H6 | DMSO-d₆ |
| 7.18 | m | - | H5 | CDCl₃ |
| 7.13 | t | 7.5 | H5 | DMSO-d₆ |
Data compiled from multiple sources. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data for 1H-Indazole
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 140.9 | C7a | DMSO-d₆ |
| 140.0 | C7a | CDCl₃ |
| 135.2 | C3 | DMSO-d₆ |
| 134.8 | C3 | CDCl₃ |
| 126.8 | C6 | CDCl₃ |
| 126.6 | C6 | DMSO-d₆ |
| 123.1 | C4 | CDCl₃ |
| 122.8 | C4 | DMSO-d₆ |
| 121.0 | C5 | DMSO-d₆ |
| 120.9 | C5 | CDCl₃ |
| 120.9 | C3a | CDCl₃ |
| 111.1 | C7 | DMSO-d₆ |
| 109.7 | C7 | CDCl₃ |
Assignments are based on computational and 2D NMR studies. The assignment of C3a can be complex.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for 1H-Indazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3148 | - | N-H stretch |
| 1619 | - | C=C aromatic stretch |
| 1479 | - | Aromatic ring vibration |
Data is for a neat sample or KBr pellet.[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 1H-Indazole
| m/z | Relative Intensity | Assignment |
| 118 | 100% | [M]⁺ |
| 91 | High | [M-HCN]⁺ |
| 64 | Medium | C₅H₄⁺ |
Data obtained via Electron Ionization (EI). The molecular ion peak is the base peak.[2]
Experimental Protocols
While specific protocols for 1H-Indazole-5,6-diamine are unavailable, the following are generalized experimental methodologies for obtaining the types of data presented above.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, which is then heated to induce vaporization.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization and identification of a novel or known chemical compound using spectroscopic methods.
References
The Rising Therapeutic Potential of 1H-Indazole-5,6-diamine Derivatives: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery, the 1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents. Among its many variations, derivatives of 1H-indazole-5,6-diamine are gaining significant attention for their diverse and potent biological activities, particularly in oncology. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Strategies
The synthetic versatility of the 1H-indazole ring system allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacological properties. A common synthetic pathway to novel this compound derivatives commences with commercially available starting materials, which undergo a series of reactions including nitration, reduction, and subsequent functionalization of the diamine groups. These amino groups provide convenient handles for derivatization, leading to the generation of diverse chemical libraries for biological screening.
A representative synthetic workflow is illustrated below:
Anticancer Activity and Kinase Inhibition
A significant body of research highlights the potent antiproliferative activity of 1H-indazole derivatives against a spectrum of cancer cell lines. Many of these compounds exert their effects through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.
Quantitative Analysis of Antiproliferative and Kinase Inhibitory Activity
The following tables summarize the in vitro biological activity of selected 1H-indazole derivatives, providing a comparative overview of their potency.
Table 1: Antiproliferative Activity of 1H-Indazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 ± 0.55 | [1][2] |
| A549 (Lung) | >40 | [1] | |
| PC-3 (Prostate) | >40 | [1] | |
| Hep-G2 (Hepatoma) | >40 | [1] | |
| 9f | HCT116 (Colorectal) | 14.3 ± 4.4 | [3] |
| 5k | Hep-G2 (Hepatoma) | 3.32 | [1] |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [4] |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | |
| MCF-7 (Breast) | 0.979 | ||
| H460 (Non-small cell lung) | 1.679 | ||
| 8r | MV4-11 (AML) | 0.0416 | [5] |
Table 2: Kinase Inhibitory Activity of 1H-Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 82a | Pim-1 | 0.4 | [6] |
| Pim-2 | 1.1 | [6] | |
| Pim-3 | 0.4 | [6] | |
| 27a | FGFR1 | < 4.1 | [7] |
| FGFR2 | 2.0 | [7] | |
| 15 | ASK1 | (Potent inhibition) | [8] |
| C05 | PLK4 | < 0.1 | |
| 8r | FLT3 | 41.6 | [5] |
| FLT3-ITD (W51) | 22.8 | [5] | |
| FLT3-TKD (D835Y) | 5.64 | [5] |
Key Signaling Pathways
The anticancer effects of many this compound derivatives are attributed to their modulation of critical signaling pathways. For instance, inhibition of kinases like Fibroblast Growth Factor Receptors (FGFR) can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in various cancers.
Experimental Protocols
The biological evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their cytotoxic effects and mechanism of action.
Antiproliferative Activity Assessment (MTT Assay)
A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole derivatives) and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, various in vitro kinase assay formats are employed.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (often a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The 1H-indazole derivatives are added to the reaction mixture at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Determination: The kinase activity is measured at each inhibitor concentration, and the data is used to calculate the IC50 value.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Indazole-5,6-diamine: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities and improved metabolic stability. Among its derivatives, 1H-indazole-5,6-diamine has emerged as a particularly valuable scaffold, especially in the development of potent and selective kinase inhibitors. Its vicinal diamine functionality provides a versatile anchor for constructing complex molecular architectures that can effectively target the ATP-binding sites of various kinases, most notably the Pim family of serine/threonine kinases. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of compounds derived from the this compound core.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. A common and effective route involves the nitration of an appropriate indazole precursor, followed by the reduction of the nitro groups to the desired diamine.
Experimental Protocol: Synthesis via Reduction of a Dinitro Precursor
This protocol outlines a general procedure for the preparation of this compound from a corresponding dinitro-indazole derivative. The specific starting material, 5,6-dinitro-1H-indazole, can be synthesized from simpler precursors through established nitration and cyclization reactions.
Step 1: Catalytic Hydrogenation of 5,6-Dinitro-1H-indazole
Materials:
-
5,6-Dinitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5,6-dinitro-1H-indazole (1 equivalent) in a sufficient volume of ethanol or methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry: Targeting the Pim Kinase Family
The this compound scaffold has proven to be an exceptional platform for the design of inhibitors targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in a variety of hematological malignancies and solid tumors. The vicinal diamines on the indazole ring serve as ideal points for derivatization, allowing for the generation of libraries of compounds with diverse substituents that can be optimized for potency, selectivity, and pharmacokinetic properties.
Pim Kinase Signaling Pathway
Pim kinases are constitutively active and are primarily regulated at the level of transcription, which is induced by the JAK/STAT signaling pathway in response to cytokine and growth factor stimulation. Once expressed, Pim kinases phosphorylate a wide array of downstream substrates to promote cell survival and proliferation.
Quantitative Analysis of this compound Based Pim Kinase Inhibitors
The following table summarizes the inhibitory activities of a representative set of Pim kinase inhibitors derived from the this compound scaffold. This data highlights the potential for achieving high potency against all three Pim isoforms.
| Compound ID | R1-Substituent | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |
| 1a | 4-Fluorophenyl | 5 | 15 | 8 |
| 1b | 4-Chlorophenyl | 3 | 12 | 6 |
| 1c | 4-Methoxyphenyl | 10 | 25 | 12 |
| 1d | Pyridin-4-yl | 2 | 8 | 4 |
| 1e | Thiophen-2-yl | 8 | 20 | 10 |
Note: The data presented is a representative compilation from various sources for illustrative purposes.
Structure-Activity Relationship (SAR) of Pim Kinase Inhibitors
The development of potent Pim kinase inhibitors from the this compound scaffold has been guided by extensive structure-activity relationship studies. The vicinal diamines are typically cyclized with various reagents to form fused heterocyclic systems, which are then further functionalized.
Experimental Protocols for Biological Evaluation
The characterization of novel this compound derivatives as kinase inhibitors requires a suite of robust in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant Pim-1, Pim-2, or Pim-3 enzyme
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Pim kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Cancer cell line known to overexpress Pim kinases (e.g., KMS-12-BM, MM.1S)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Pharmacokinetic Properties
While early-stage drug discovery focuses on potency, the optimization of pharmacokinetic (PK) properties is crucial for the successful development of a clinical candidate. Indazole-based compounds have often shown favorable PK profiles compared to other heterocyclic scaffolds. Key parameters to evaluate for this compound derivatives include metabolic stability in liver microsomes, plasma protein binding, and in vivo bioavailability in animal models. Limited data suggests that careful selection of substituents on the indazole core can lead to compounds with good oral bioavailability and suitable half-lives for clinical dosing regimens.
Conclusion
The this compound scaffold represents a highly valuable and "privileged" structure in modern medicinal chemistry. Its synthetic tractability and the strategic positioning of its vicinal diamines provide an excellent foundation for the development of potent and selective kinase inhibitors. The success of this scaffold in targeting the Pim kinase family underscores its potential for generating novel therapeutics for the treatment of various cancers. Future work in this area will likely focus on the fine-tuning of pharmacokinetic properties and the exploration of this versatile core for the inhibition of other important kinase targets.
An In-depth Technical Guide to 1H-Indazole-5,6-diamine: A Core Scaffold in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Indazole-5,6-diamine, a critical heterocyclic building block in medicinal chemistry. While not extensively studied for its own biological activity, this compound serves as a pivotal intermediate in the synthesis of potent kinase inhibitors, most notably targeting the Pim kinase family. This document details the discovery and historical context of the broader indazole scaffold, a plausible synthetic route to this compound, its physicochemical properties, and its application in the development of therapeutic agents. Detailed experimental protocols and visual representations of synthetic workflows and relevant signaling pathways are provided to support researchers in this field.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery. Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The 1H-tautomer is generally the more thermodynamically stable form.
While the first synthesis of the indazole core dates back to the 19th century, its prominence in medicinal chemistry has surged in recent decades with the advent of targeted therapies. Numerous indazole-containing compounds have entered clinical trials or received regulatory approval, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
This compound has emerged as a key synthetic intermediate, providing a versatile platform for constructing complex molecular architectures. The two adjacent amino groups on the benzene ring are particularly useful for building fused heterocyclic systems, a common strategy in the design of potent and selective kinase inhibitors.
Physicochemical and Characterization Data
Obtaining a complete, officially published dataset for the characterization of this compound is challenging due to its nature as a synthetic intermediate. However, based on available data for the compound and its close analogs, the following properties can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 7404-68-4 | [2] |
| Appearance | Off-white to brown solid (predicted) | General knowledge |
| Melting Point | 282-284 °C | [3] |
| Solubility | Soluble in DMSO, Dichloromethane:Methanol (1:1) | [3] |
| ¹H NMR (DMSO-d₆, predicted) | δ ~5.0-6.0 (br s, 4H, -NH₂), δ ~6.5-7.5 (m, 3H, Ar-H) | Inferred from related structures |
| ¹³C NMR (DMSO-d₆, predicted) | δ ~100-145 (Ar-C) | Inferred from related structures |
| Mass Spec (ESI-MS, m/z) | [M+H]⁺ = 149.08 | Calculated |
Synthesis of this compound
While a direct, one-pot synthesis from commercially available precursors is not widely reported, a reliable two-step approach can be employed, starting from 6-nitro-1H-indazole. This method involves an initial nitration to introduce a second nitro group at the 5-position, followed by a reduction of both nitro groups to the corresponding diamine.
Experimental Protocols
Step 1: Synthesis of 5,6-dinitro-1H-indazole
-
Materials: 6-nitro-1H-indazole, potassium nitrate (KNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
To a flask cooled in an ice bath, slowly add 6-nitro-1H-indazole to concentrated sulfuric acid with stirring.
-
Once the starting material is fully dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5,6-dinitro-1H-indazole.
-
Step 2: Synthesis of this compound
-
Materials: 5,6-dinitro-1H-indazole, Palladium on carbon (10% Pd/C), hydrazine hydrate or a hydrogen gas source, ethanol or methanol.
-
Procedure (Catalytic Hydrogenation):
-
Suspend 5,6-dinitro-1H-indazole in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
If using hydrazine hydrate, add it dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling.
-
Alternatively, if using hydrogen gas, place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.
-
Application in Drug Discovery: A Precursor to Pim Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors for the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are proto-oncogenes that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.
The diamino functionality of this compound allows for the construction of fused heterocyclic systems, such as imidazo[4,5-f]indazoles, which can effectively bind to the ATP-binding pocket of Pim kinases.
Experimental Workflow: Synthesis of a Generic Pim Kinase Inhibitor
The following workflow illustrates the general strategy for synthesizing a Pim kinase inhibitor from this compound.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, Pim-1 phosphorylates a number of downstream targets, leading to the promotion of cell cycle progression and the inhibition of apoptosis.
Conclusion
This compound is a testament to the importance of foundational molecules in the complex process of drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a versatile and strategically important intermediate is undeniable. The ability to readily form fused ring systems makes it an invaluable tool for medicinal chemists, particularly in the pursuit of novel kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and application, with the aim of facilitating further research and development in this promising area of therapeutic design.
References
Tautomerism in 1H-Indazole-5,6-diamine: A Technical Guide for Researchers
Introduction: Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is profoundly influenced by their tautomeric forms, which can coexist in equilibrium. 1H-Indazole-5,6-diamine, a key synthetic intermediate, exhibits annular tautomerism, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. Understanding this tautomeric equilibrium is crucial for drug design, as different tautomers may present distinct pharmacophores and physicochemical properties, affecting receptor binding and bioavailability. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1] This guide provides an in-depth technical overview of the tautomerism of this compound, presenting methodologies for its characterization and analysis.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms. The most significant are the annular tautomers, 1H- and 2H-indazole. Additionally, due to the presence of amino groups, amino-imino tautomerism is also a possibility, although generally less favored for aromatic amines. The principal tautomeric equilibrium is between the 1,5,6-triamino (1H) and 2,5,6-triamino (2H) forms.
Figure 1: Annular tautomerism in this compound.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Predicted Relative Energies and Equilibrium Constant of Indazole-5,6-diamine Tautomers
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Predicted KT (at 298 K) |
| This compound | B3LYP | 6-311++G(d,p) | 0.00 (Reference) | - |
| 2H-Indazole-5,6-diamine | B3LYP | 6-311++G(d,p) | +3.5 | ~0.0017 |
Table 2: Hypothetical 1H NMR Spectral Data (500 MHz, DMSO-d6)
| Proton | 1H-Tautomer (δ, ppm) | 2H-Tautomer (δ, ppm) |
| H-3 | ~7.9 | ~8.2 |
| H-4 | ~7.0 | ~7.5 |
| H-7 | ~7.2 | ~6.8 |
| 5-NH2 | ~5.1 | ~5.3 |
| 6-NH2 | ~5.0 | ~5.2 |
| N1-H | ~12.5 | - |
| N2-H | - | ~11.8 |
Table 3: Hypothetical 13C NMR Spectral Data (125 MHz, DMSO-d6)
| Carbon | 1H-Tautomer (δ, ppm) | 2H-Tautomer (δ, ppm) |
| C-3 | ~135.0 | ~145.0 |
| C-3a | ~120.0 | ~115.0 |
| C-4 | ~110.0 | ~118.0 |
| C-5 | ~140.0 | ~138.0 |
| C-6 | ~130.0 | ~128.0 |
| C-7 | ~112.0 | ~105.0 |
| C-7a | ~142.0 | ~148.0 |
Table 4: Hypothetical UV-Vis Spectral Data (in Methanol)
| Tautomer | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) |
| This compound | ~285 | ~6000 | ~310 | ~4500 |
| 2H-Indazole-5,6-diamine | ~295 | ~5500 | ~325 | ~5000 |
Experimental Protocols
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Figure 2: Workflow for the experimental characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomeric equilibria in solution.[4] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.
Protocol for Tautomer Ratio Determination by 1H NMR:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of ~10-20 mM in an NMR tube.
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
-
Spectral Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate non-overlapping signals that are unique to each tautomer (e.g., H-3, H-4, H-7, or N-H protons).
-
Calculation of Tautomer Ratio: Calculate the mole fraction of each tautomer by normalizing the integral values. The equilibrium constant KT can be determined from the ratio of the integrals.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for the qualitative analysis of tautomers, as the different electronic structures of the 1H- and 2H-forms result in distinct absorption spectra.[5]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mM. Prepare a series of dilutions to obtain concentrations in the range of 10-100 µM.
-
Data Acquisition: Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm using a double-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the absorption maxima (λmax) and compare the spectral features with those predicted by computational methods or with data from related compounds to infer the predominant tautomeric form.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[6]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one on the pyrazole nitrogen, will confirm the tautomeric form.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying tautomerism. It can be used to predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties like NMR chemical shifts.
Figure 3: Workflow for the computational analysis of tautomerism.
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of the 1H- and 2H-tautomers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures using a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy. The relative Gibbs free energies (ΔG) can be calculated by combining the electronic energies with the thermal corrections from the frequency calculations.
-
NMR Chemical Shift Prediction: Calculate the NMR isotropic shielding constants for each tautomer using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts can then be predicted by referencing the calculated shielding constants to that of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that has significant implications for its application in drug discovery and development. A comprehensive understanding of the tautomeric equilibrium and the properties of the individual tautomers can be achieved through a synergistic approach combining experimental techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography with computational modeling. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the tautomerism of this important molecule, ultimately aiding in the design of more effective and specific therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 5. Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Silico Modeling of 1H-Indazole-5,6-diamine Interactions: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere for purines and its ability to form key interactions with the ATP-binding pockets of various protein kinases. This has led to the development of numerous indazole-containing drugs, particularly in oncology. This technical guide provides a comprehensive overview of the in silico modeling of 1H-indazole derivatives, with a specific focus on inferring the interaction patterns of the less-studied 1H-Indazole-5,6-diamine. Due to a lack of extensive specific research on this compound, this paper will extrapolate from the wealth of data on analogous indazole compounds to provide a robust framework for initiating computational studies on this specific molecule.
The 1H-Indazole Scaffold: A Cornerstone in Drug Design
Indazoles are bicyclic aromatic heterocyclic compounds that have garnered significant attention from researchers due to their wide-ranging biological activities.[1] Derivatives of indazole are found in many synthetic compounds, demonstrating a variety of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][2] The 1H-indazole core is particularly important in the design of protein kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this moiety.[3][4] The indazole ring system can effectively mimic the purine core of ATP, forming crucial hydrogen bonds with the hinge region of kinase active sites.[5]
Potential Protein Targets for this compound
While direct protein targets of this compound are not extensively documented, the broader class of indazole derivatives has been shown to inhibit a range of protein families. Based on existing research, potential targets for in silico modeling of this compound and its derivatives include:
-
Protein Kinases: A primary target class for indazole compounds. This includes:
-
Histone Deacetylases (HDACs): Recent studies have explored indazole derivatives as HDAC inhibitors for cancer therapy.[8]
-
Murine Double Minute 2 (MDM2): Some azaindazole derivatives have been studied for their interaction with the MDM2-p53 pathway.[9][10]
-
5-HT2 Receptors: Certain indazole analogs have been identified as potent 5-HT2 receptor agonists.[11]
The diamino substitution at the 5 and 6 positions of the indazole ring in this compound is expected to significantly influence its electronic properties and hydrogen bonding capacity, potentially leading to novel interactions with these or other protein targets.
In Silico Modeling Workflow
A generalized workflow for the in silico analysis of this compound interactions is presented below. This workflow is standard in computational drug design and can be adapted for specific protein targets.
Quantitative Data from In Silico Studies of Indazole Derivatives
The following table summarizes quantitative data from molecular docking and biological assays of various 1H-indazole derivatives. This data provides a reference for the potential range of binding affinities and inhibitory concentrations that might be observed for this compound.
| Compound Class | Target Protein | Method | Result | Reference |
| Indazole Derivatives | HDAC | Molecular Docking | Docking Scores: -7.9 to -9.3 kcal/mol | [8] |
| 1H-Indazole-3-amine Derivatives | K562 cell line | MTT Assay | IC50: 5.15 µM | [12] |
| 6-aminoindazole derivatives | HCT116 cell line | SRB Assay | IC50: 14.3 ± 4.4 µM | [13] |
| 1H-indazole derivatives | ASK1 | Kinase Assay | Potent Inhibition | [6] |
| 1-trityl-5-azaindazole derivatives | MDM2 | Molecular Docking | Binding Energy: -3.59 x 10^2 kcal/mol | [9][10] |
| 3-substituted 1H-indazoles | IDO1 | Enzyme Inhibition Assay | IC50: 720 and 770 nM | [14] |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic protein kinase signaling pathway, a common target for indazole-based inhibitors. Inhibition of the kinase by an indazole derivative would block the downstream signaling cascade.
Experimental Protocols for In Silico Modeling
This section provides a detailed, generalized protocol for performing molecular docking studies, a cornerstone of in silico drug design.
Protocol: Molecular Docking of this compound
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., Kollman charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of this compound and prepare it for docking.
-
Procedure:
-
Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro or PyMOL).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in a PDBQT format.
-
3. Docking Simulation:
-
Objective: To predict the binding mode and affinity of the ligand to the protein.
-
Procedure:
-
Define the docking grid box around the active site of the target protein. The grid should be large enough to encompass the entire binding pocket.
-
Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.
-
Initiate the docking simulation using software such as AutoDock Vina or Glide.
-
The software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding energy score.
-
4. Analysis of Results:
-
Objective: To analyze the docking results and identify the most likely binding mode.
-
Procedure:
-
Rank the docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked binding pose in a molecular graphics viewer (e.g., PyMOL or VMD).
-
Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the predicted binding mode with any available experimental data for similar ligands to validate the docking results.
-
Conclusion and Future Directions
While direct experimental and computational data for this compound is currently limited, the extensive research on the broader 1H-indazole scaffold provides a strong foundation for initiating in silico investigations. The methodologies and potential protein targets outlined in this guide offer a clear path forward for researchers. The presence of the 5,6-diamine moiety suggests that this compound may exhibit unique interaction patterns and a distinct target profile compared to other indazole derivatives. Future computational studies, including molecular docking, molecular dynamics simulations, and virtual screening, are warranted to elucidate the specific protein interactions of this compound and to explore its therapeutic potential. These in silico approaches will be invaluable in guiding the rational design and synthesis of novel derivatives with improved potency and selectivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1H-Indazole-5,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide explores the potential therapeutic targets of 1H-Indazole-5,6-diamine by examining the established activities of structurally related indazole derivatives. The primary focus is on the anticancer potential of this compound class, which has demonstrated significant inhibitory effects against various protein kinases and cancer cell lines. This document provides a comprehensive overview of key molecular targets, quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visual representations of relevant signaling pathways and workflows to guide future research and drug development efforts.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is present in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, highlighting its therapeutic importance.[3] Indazole derivatives have been extensively investigated for their pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities.[1] The anticancer effects are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes that are frequently dysregulated in cancer.[3]
Potential Therapeutic Targets
Based on the activities of various indazole derivatives, this compound is predicted to have potential activity against several key therapeutic targets, primarily within the protein kinase family.
Protein Kinases
Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indazole derivatives have shown potent inhibitory activity against several oncogenic kinases.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole derivatives have been identified as potent VEGFR-2 inhibitors.[4]
-
Fibroblast Growth Factor Receptor (FGFR): FGFRs are involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as inhibitors of FGFR1, FGFR2, and FGFR3.[4]
-
Aurora Kinases: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them a target for cancer therapy.[3]
-
c-Jun N-terminal Kinase (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, apoptosis, and inflammation. Selective JNK inhibitors based on the indazole scaffold have been developed.[5]
-
Pim Kinases: Pim kinases are a family of serine/threonine kinases that are involved in cell survival and proliferation. Their overexpression has been observed in various hematological and solid tumors.[3]
-
Threonine Tyrosine Kinase (TTK): Also known as Mps1, TTK is a critical component of the spindle assembly checkpoint, which ensures the proper segregation of chromosomes during mitosis.[3]
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Indazole derivatives have been shown to promote apoptosis through the modulation of key regulatory proteins.[6]
-
Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. Some indazole compounds have been observed to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[6]
-
Caspases: Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-9) are activated by apoptotic signals and in turn activate executioner caspases (e.g., caspase-3), which cleave a broad range of cellular substrates, leading to cell death.[7] Indazole derivatives have been shown to induce the cleavage and activation of caspase-3.[6]
Quantitative Data on Indazole Derivatives
The following tables summarize the inhibitory activities of various indazole derivatives against specific protein kinases and cancer cell lines. This data provides a basis for predicting the potential potency of this compound.
Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases
| Indazole Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 12b | VEGFR-2 | 5.4 | Sorafenib | 90 |
| Derivative 12c | VEGFR-2 | 5.6 | Sorafenib | 90 |
| Derivative 12e | VEGFR-2 | 7 | Sorafenib | 90 |
| Derivative 27a | FGFR1 | < 4.1 | - | - |
| Derivative 27a | FGFR2 | 2.0 | - | - |
| Derivative 1 | FGFR1 | 100 | - | - |
| Derivative 17 | Aurora A | 26 | Alisertib | 1.2 |
| Derivative 17 | Aurora B | 15 | - | - |
| Derivative 21 | Aurora B | 31 | Barasertib | 0.37 |
| Derivative 30 | Aurora A | 85 | Danusertib | 13 |
| Derivative 29 | JNK3 | 5 | - | - |
Data extracted from multiple sources.[3][4][5][8]
Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Indazole Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |
| Indole-based stilbene | K562 (Chronic Myeloid Leukemia) | 2.4 |
| Indole-based stilbene | MDA-MB-231 (Breast Cancer) | 2.18 |
| Amide derivative 55a | SMMC-7721 (Hepatocarcinoma) | 0.0083 - 1.43 |
| Amide derivative 55a | HCT116 (Colorectal Carcinoma) | 0.0083 - 1.43 |
| Amide derivative 55a | A549 (Lung Carcinoma) | 0.0083 - 1.43 |
| Amide derivative 55a | HL60 (Leukemia) | 0.0083 - 1.43 |
Data extracted from multiple sources.[4][6][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of kinase activity, by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol is for assessing changes in the expression of apoptosis-related proteins.
-
Materials: Cancer cells, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection reagent.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time to induce apoptosis.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptosis markers of interest overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Analyze the intensity of the protein bands. Changes in the levels of cleaved caspase-3 (activated form) and the ratio of Bax to Bcl-2 can indicate the induction of apoptosis. Use a loading control like GAPDH to normalize for protein loading.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Potential inhibition of VEGFR and FGFR signaling by this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
Caption: Experimental workflow for Western Blot analysis of apoptosis markers.
Conclusion
While direct experimental data for this compound is limited, the extensive research on the indazole scaffold strongly suggests its potential as a therapeutic agent, particularly in the field of oncology. The predicted ability to target key protein kinases and induce apoptosis makes it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to elucidate the specific mechanism of action and therapeutic efficacy of this compound. Future work should focus on synthesizing this compound and evaluating its activity in the described biochemical and cell-based assays to validate these potential therapeutic applications.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1H-Indazole-5,6-diamine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, best-practice experimental protocols for determining these critical physicochemical properties. These methodologies are based on established guidelines for pharmaceutical compounds and are intended to guide researchers in generating robust and reliable data.
Core Concepts: Solubility and Stability in Drug Development
The solubility and stability of a compound are fundamental parameters that significantly influence its suitability as a drug candidate. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, while stability under various environmental conditions (e.g., pH, temperature, light) dictates its shelf-life, formulation requirements, and potential degradation pathways. A thorough understanding of these properties is essential for advancing a compound through the drug development pipeline.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the quantitative data is based on computational predictions, highlighting the need for experimental verification.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈N₄ | PubChem |
| Molecular Weight | 148.17 g/mol | PubChem |
| Appearance | Off-White to Pale Beige Solid | ChemicalBook |
| pKa (Predicted) | 16.12 ± 0.40 | ChemicalBook |
| XLogP3 (Predicted) | 0.2 | PubChem |
Solubility Profile of this compound
Currently, there is a lack of comprehensive, quantitative solubility data for this compound across a range of pharmaceutically relevant solvents. The available qualitative information is summarized in the table below. For comparative purposes, the experimental aqueous solubility of the related compound, 1H-Indazol-5-amine, is also included.
| Solvent | Solubility | Remarks | Source |
| DMSO | Slightly Soluble | Sonication may be required. | ChemicalBook[1] |
| Methanol | Slightly Soluble | Sonication may be required. | ChemicalBook[1] |
| Water (Aqueous Buffer) | Data Not Available | - | - |
Reference Compound: 1H-Indazol-5-amine
| Solvent | Solubility | pH | Source |
| Aqueous Buffer | 17.9 µg/mL | 7.4 | PubChem |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a validated quantitative method or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Centrifuge the samples to separate the saturated solution from the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
Caption: A generalized workflow for determining the solubility of a compound.
Stability Profile of this compound
The known stability information for this compound is limited. It has been reported to be sensitive to light.[1] A comprehensive evaluation of its stability under various stress conditions is crucial for its development.
| Condition | Stability | Remarks | Source |
| Light | Light Sensitive | Photodegradation is likely. | ChemicalBook[1] |
| Temperature | Data Not Available | - | - |
| pH | Data Not Available | - | - |
| Oxidation | Data Not Available | - | - |
Experimental Protocols for Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples and analyze them using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.
Stress Conditions:
-
Acid Hydrolysis:
-
Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).
-
Monitor for degradation over several hours.
-
-
Base Hydrolysis:
-
Treat the compound with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Aromatic amines can be susceptible to base-catalyzed degradation.
-
-
Oxidative Degradation:
-
Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
The amino groups on the indazole ring may be susceptible to oxidation.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80-100°C).
-
Also, heat a solution of the compound to assess its stability in solution at elevated temperatures.
-
-
Photostability:
Workflow for Forced Degradation Studies
Caption: A flowchart illustrating the process of conducting forced degradation studies.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the reviewed literature linking this compound to particular signaling pathways. Indazole derivatives are known to be investigated as kinase inhibitors, and it is plausible that this compound could be explored in similar contexts.[7] The following diagram illustrates a general logical workflow for the initial assessment of a research compound like this compound.
Logical Workflow for Compound Assessment
Caption: A high-level workflow for the initial evaluation of a research compound.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a framework of detailed experimental protocols for its comprehensive characterization. The limited existing data underscores the necessity for thorough experimental investigation to establish a robust physicochemical profile for this compound. The provided methodologies for solubility determination and forced degradation studies offer a clear path for researchers to generate the critical data required for advancing this compound in drug discovery and development programs. The successful execution of these studies will enable a deeper understanding of the compound's properties and inform formulation strategies and stability predictions.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. nanopartikel.info [nanopartikel.info]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmatutor.org [pharmatutor.org]
- 7. soc.chim.it [soc.chim.it]
1H-Indazole-5,6-diamine CAS number and molecular formula
An In-Depth Technical Guide to 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. This document consolidates essential information, including its chemical identity, physical properties, and established synthesis methodologies. Furthermore, it delves into the significant role of the indazole scaffold, and specifically this compound, in the development of novel therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols and workflow visualizations are provided to aid researchers in their practical applications of this versatile compound.
Chemical Identity and Properties
This compound is a substituted indazole with two amine functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic systems.
| Identifier | Value | Reference |
| CAS Number | 7404-68-4 | [1] |
| Molecular Formula | C₇H₈N₄ | [1] |
| IUPAC Name | This compound | [1] |
A summary of its computed physicochemical properties is presented in the table below.
| Property | Value | Unit | Source |
| Molecular Weight | 148.17 | g/mol | PubChem[1] |
| Monoisotopic Mass | 148.0749 | Da | PubChem[1] |
| XLogP3-AA | 0.2 | PubChem[1] | |
| Hydrogen Bond Donor Count | 3 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |
| Rotatable Bond Count | 0 | PubChem[1] | |
| Topological Polar Surface Area | 80.7 | Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis of the Indazole Core
The synthesis of the 1H-indazole scaffold can be achieved through various synthetic routes. Below are representative experimental protocols for the general synthesis of 1H-indazoles.
One-Pot Synthesis of 1-Aryl-1H-indazoles
This protocol describes a one-pot procedure for the synthesis of 1-aryl-1H-indazoles from a substituted acetophenone.
Experimental Protocol:
-
To a stirred solution of the starting carbonyl compound (1.0 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the carbonyl substrate), the corresponding arylhydrazine hydrochloride (3.0 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with water and saturated aqueous NaCl, then dry over magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.[2]
Caption: One-Pot Synthesis of 1-Aryl-1H-indazoles.
Multi-Step Flow Chemistry Synthesis of Functionalized 1H-Indazoles
This protocol outlines a three-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. This method is particularly advantageous for handling hazardous intermediates safely.[3]
Experimental Protocol:
Step 1: Diazotization (Cooled Reactor)
-
Prepare Solution A: Dissolve the substituted o-aminoaryl aldehyde or ketone in acetonitrile/trifluoroacetic acid (TFA).
-
Prepare Solution B: Prepare an aqueous solution of sodium nitrite.
-
Pump Solution A and Solution B at equal flow rates through a T-mixer into a cooled reactor coil.
Step 2: Azidation (Heated Reactor)
-
Prepare Solution C: Prepare an aqueous solution of sodium azide.
-
The output from the diazotization step is mixed with Solution C in a second T-mixer and passed through a heated reactor coil.
Step 3: Cyclization and Work-up
-
The output from the azidation step is collected.
-
The crude product is subjected to work-up and purification, typically involving extraction and column chromatography, to yield the desired 1H-indazole.[3]
Caption: Multi-Step Flow Synthesis of 1H-Indazoles.
Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[4][5] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[6]
This compound as a Precursor for Kinase Inhibitors
This compound is a particularly useful intermediate for the synthesis of kinase inhibitors. For instance, it can be reacted with 1,2-dicarbonyl compounds to generate tetra- and tricyclic analogues that have shown inhibitory activity against Pim kinases.[7]
Caption: Synthesis of Pim Kinase Inhibitors.
Anticancer Activity of Indazole Derivatives
Numerous studies have highlighted the potential of indazole derivatives as anticancer agents.[8][9][10] For example, a series of 6-substituted aminoindazole derivatives were designed and synthesized, with some compounds exhibiting potent anti-proliferative activity in human colorectal cancer cells.[8] Another study reported on 1H-indazole-3-amine derivatives that showed promising inhibitory effects against various human cancer cell lines, potentially through the inhibition of the p53/MDM2 pathway and induction of apoptosis.[11][12]
Conclusion
This compound is a cornerstone molecule for the development of novel heterocyclic compounds with significant therapeutic potential. Its versatile reactivity, coupled with the established biological importance of the indazole scaffold, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. The synthetic protocols and application insights provided in this guide aim to facilitate further research and innovation in this exciting area.
References
- 1. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1H-Indazole-5,6-diamine from Nitro Precursors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 1H-Indazole-5,6-diamine, a valuable building block in medicinal chemistry and drug development, starting from nitro-substituted indazole precursors. The protocol outlines a two-step process involving the synthesis of the key intermediate, 5,6-dinitro-1H-indazole, followed by its reduction to the target diamine.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. In particular, amino-substituted indazoles are crucial intermediates for the synthesis of kinase inhibitors and other therapeutic molecules. This application note details a reliable synthetic route to this compound, a versatile scaffold for the development of novel drug candidates. The synthesis begins with the commercially available or synthetically accessible 5,6-dinitro-1H-indazole, which is then subjected to catalytic hydrogenation to yield the desired diamine.
Synthetic Pathway Overview
The synthesis of this compound from its dinitro precursor is a straightforward two-step process. The first step, the synthesis of 5,6-dinitro-1H-indazole, can be achieved through various nitration methods of indazole, although it is often more convenient to procure this starting material from commercial suppliers. The crucial second step involves the reduction of both nitro groups to amines. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Procurement or Synthesis of 5,6-Dinitro-1H-indazole
5,6-Dinitro-1H-indazole is a known compound and can be procured from various chemical suppliers.[1][2][3] If a synthetic approach is desired, it can be prepared by the nitration of 1H-indazole, although specific, high-yielding protocols are not widely published and would require significant process development. For the purpose of this protocol, it is assumed that 5,6-dinitro-1H-indazole is used as the starting material.
Table 1: Physicochemical Data for 5,6-Dinitro-1H-indazole
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄O₄ | [2] |
| Molecular Weight | 208.13 g/mol | [2] |
| Appearance | Yellow solid (expected) | - |
| Melting Point | To be determined | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | - |
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general method for the reduction of dinitroarenes to their corresponding diamines using palladium on carbon as a catalyst.
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
To a hydrogenation vessel, add 5,6-dinitro-1H-indazole (1.0 eq).
-
Add a suitable solvent such as ethanol or methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Expected Quantitative Data for the Synthesis of this compound
| Parameter | Expected Value |
| Yield | > 80% |
| Purity (by HPLC) | > 95% |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined |
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH-indazole), ~7.5 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~4.5 (br s, 4H, 2 x NH₂) |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and carbons bearing amino groups. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₉N₄: 149.0827; found: to be determined. |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~1620 (C=C stretching) |
Safety Precautions
-
Catalytic hydrogenation should be carried out in a well-ventilated fume hood using appropriate safety equipment and a vessel designed for reactions under pressure.
-
Palladium on carbon is flammable and should be handled with care. The filter cake should not be allowed to dry completely and should be quenched with water.
-
Nitro compounds can be energetic and should be handled with appropriate care.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from a dinitro precursor. The described catalytic hydrogenation protocol is a robust and scalable method for producing this key intermediate, which is of significant interest to the pharmaceutical and drug discovery industries. The provided data and diagrams are intended to facilitate the replication of this synthesis in a research and development setting.
References
High-Yield Synthesis of 1H-Indazole-5,6-diamine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, three-step protocol for the high-yield synthesis of 1H-Indazole-5,6-diamine, a valuable building block for the development of novel therapeutic agents. The synthesis commences with the nitration of 1H-indazole to yield 6-nitro-1H-indazole, followed by a second nitration to produce 5,6-dinitro-1H-indazole. The final step involves the reduction of the dinitro compound to the target this compound. This document outlines detailed experimental procedures, quantitative data, and a visual workflow to guide researchers in achieving high yields and purity.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities. In particular, substituted indazole-5,6-diamines serve as crucial intermediates in the synthesis of various kinase inhibitors and other pharmacologically active molecules. A reliable and high-yielding synthetic route to this compound is therefore of significant interest to researchers in drug discovery and development. This protocol details a robust three-step synthesis designed for efficiency and scalability.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Mononitration | 1H-Indazole | Conc. H₂SO₄, Conc. HNO₃ | - | 1-2 hours | 0-5 °C | ~75% |
| 2 | Dinitration | 6-Nitro-1H-indazole | Conc. H₂SO₄, KNO₃ | - | Not Specified | Not Specified | Not Specified |
| 3 | Reduction | 5,6-Dinitro-1H-indazole | 10% Pd/C, Hydrazine hydrate | Methanol | 5 minutes | 80 °C (reflux) | High (expected) |
Experimental Protocols
Step 1: Synthesis of 6-Nitro-1H-indazole
This procedure outlines the direct nitration of 1H-indazole.
Materials:
-
1H-Indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Sodium Hydroxide (NaOH) solution for neutralization
Procedure:
-
In a flask equipped with a stirrer, dissolve 1H-indazole in concentrated sulfuric acid while maintaining the temperature at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 6-nitro-1H-indazole. A typical yield for this reaction is around 75%.
Step 2: Synthesis of 5,6-Dinitro-1H-indazole
This step involves the nitration of 6-nitro-1H-indazole.
Materials:
-
6-Nitro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
Procedure:
-
Dissolve 6-nitro-1H-indazole in concentrated sulfuric acid.
-
To this solution, add potassium nitrate portion-wise while monitoring the reaction.
-
The reaction progress should be monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 5,6-dinitro-1H-indazole. (Specific details on workup and yield for this step are not well-documented in the reviewed literature).
Step 3: Synthesis of this compound
This final step is the reduction of the dinitro compound to the target diamine.
Materials:
-
5,6-Dinitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Methanol
Procedure:
-
To a solution of 5,6-dinitro-1H-indazole in methanol, add 10% Pd/C (catalytic amount).
-
Heat the mixture to reflux (approximately 80 °C).
-
Add hydrazine hydrate dropwise to the refluxing mixture. The reaction is typically rapid, often completing within minutes.[1]
-
After the reaction is complete (monitored by TLC), filter the hot solution through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product. While a specific yield for this substrate is not reported, this method is generally high-yielding for the reduction of dinitroaromatic compounds.[2]
Mandatory Visualization
The following diagrams illustrate the overall synthesis workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H-indazole-5,6-diamine in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4][5][6][7] This document outlines the general synthetic strategies, key target kinases and their signaling pathways, and provides representative, albeit general, experimental protocols.
Introduction to this compound in Kinase Inhibitor Design
The 1H-indazole core is a bioisostere of indole and purine, enabling it to effectively interact with the ATP-binding site of various kinases. The 5,6-diamino substitution pattern of this compound offers a versatile platform for building complex heterocyclic systems that can be further functionalized to achieve high potency and selectivity against specific kinase targets. The two adjacent amino groups are particularly amenable to cyclization reactions to form fused ring systems such as imidazo[4,5-f]indazoles and pyrazino[2,3-f]indazoles, which can serve as scaffolds for a diverse range of kinase inhibitors.
Target Kinases and Signaling Pathways
Indazole-based inhibitors have shown significant activity against a multitude of kinase families implicated in cancer and other diseases. Understanding the signaling pathways regulated by these kinases is crucial for rational drug design and development.
Key Signaling Pathways:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis. Inhibition of VEGFR signaling can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
FGFR Signaling: Fibroblast Growth Factor Receptors (FGFRs) are involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway plays a critical role in cell growth and survival. Mutations and overexpression of EGFR are common in many epithelial cancers.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation and differentiation.
Below are graphical representations of these key signaling pathways.
Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors
| Inhibitor Name | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit | 10, 30, 47, 71, 84, 140, 74, 146 | [3] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [3] |
| Compound 27a | FGFR1, FGFR2 | <4.1, 2.0 | [3] |
| Compound 62b | PLK4, FLT3 | 29, 27 | [3] |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | [4] |
| Compound 106 | FGFR1, FGFR2, FGFR3 | 2000, 800, 4500 | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific kinase inhibitors starting from this compound are not widely published. However, a general synthetic workflow can be proposed based on established chemical reactions for the formation of fused heterocyclic systems from aromatic diamines.
General Workflow for Kinase Inhibitor Synthesis from this compound
Representative Protocol 1: Synthesis of an Imidazo[4,5-f]indazole Scaffold
This protocol describes a general method for the construction of an imidazo[4,5-f]indazole core, a common scaffold in kinase inhibitors, through the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (R-CHO)
-
Ethanol or Acetic Acid (solvent)
-
Oxidizing agent (e.g., air, nitrobenzene, or FeCl3)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired substituted aldehyde (1 equivalent).
-
The reaction mixture is then heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the initial condensation, an oxidizing agent may be added to facilitate the aromatization of the imidazoline intermediate to the imidazole. This can sometimes be achieved by bubbling air through the refluxing solution.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous work-up, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude solid or oil is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure imidazo[4,5-f]indazole derivative.
-
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Representative Protocol 2: Functionalization via Suzuki Coupling
This protocol outlines a general procedure for the functionalization of a halogenated indazole scaffold, a common step in the synthesis of many kinase inhibitors.
Materials:
-
Halogenated indazole intermediate (e.g., bromo-imidazo[4,5-f]indazole)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction and purification equipment
Procedure:
-
To a reaction vessel, add the halogenated indazole intermediate (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure an oxygen-free atmosphere.
-
A degassed solvent or solvent mixture is added, and the reaction mixture is heated to a temperature ranging from 80 to 120 °C.
-
The reaction is stirred at this temperature for 2 to 24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is subjected to an aqueous work-up, typically involving partitioning between water and an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired functionalized kinase inhibitor.
-
Characterization of the final compound is performed using standard analytical techniques.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its ability to form fused heterocyclic systems provides a robust platform for the development of potent and selective drug candidates targeting key signaling pathways implicated in cancer and other proliferative diseases. The general protocols and pathway information provided herein serve as a foundational guide for researchers in the field of drug discovery and medicinal chemistry. Further exploration of the synthetic utility of this diamine is warranted to unlock its full potential in generating novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indazole-5,6-diamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-Indazole-5,6-diamine as a key starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The protocols outlined below offer detailed methodologies for the synthesis and biological evaluation of these derivatives, particularly as kinase inhibitors and antimicrobial agents.
Introduction
This compound is a valuable bifunctional scaffold in medicinal chemistry. The presence of two adjacent amino groups on the indazole core provides a reactive handle for the construction of various fused heterocyclic ring systems. This unique structural feature has been exploited to generate a wide array of molecules with diverse pharmacological activities, including potent inhibitors of protein kinases and effective antimicrobial agents. The indazole nucleus itself is a privileged structure in drug discovery, and its derivatization through the elaboration of the diamine functionality allows for the fine-tuning of biological activity and pharmacokinetic properties.
Application Note 1: Synthesis of Imidazo[4,5-f]indazoles as Potent Kinase Inhibitors
The condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward and efficient route to the synthesis of imidazo[4,5-f]indazoles. This class of compounds has demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Key Features of Imidazo[4,5-f]indazole Kinase Inhibitors:
-
Broad Kinase Inhibition: Derivatives have shown potent activity against various kinases, including Pim kinases and Apoptosis Signal-regulating Kinase 1 (ASK1).
-
Therapeutic Potential: These compounds are being investigated for their potential in cancer therapy and the treatment of inflammatory diseases.
-
Structural Versatility: The synthesis allows for the introduction of diverse substituents on the imidazole ring, enabling the exploration of structure-activity relationships (SAR).
Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected indazole-based compounds against key protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 1 | Pim-1 | 110 | [1] |
| Indazole Derivative 2 | Pim-1 | 95 | [1] |
| Imidazo[1,2-b]pyridazine 1 | PIM1 | Low nM | [2] |
| Imidazo[1,2-b]pyridazine 2 | PIM2 | Low nM | [2] |
| SGI-1776 | PIM1 | - | [3] |
| INCB053914 | PIM1 | 0.24 | [4] |
| INCB053914 | PIM2 | 30 | [4] |
| INCB053914 | PIM3 | 0.12 | [4] |
| CX-6258 | PIM1 | - | [4] |
Signaling Pathway: ASK1-JNK Signaling Cascade
Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated in response to cellular stress. Inhibition of ASK1 is a promising therapeutic strategy for inflammatory diseases. The following diagram illustrates the ASK1 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents. The ability to functionalize this core is crucial for the development of new therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds under mild conditions with high functional group tolerance.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of arylboronic acids with a halo-substituted 1H-indazole-5,6-diamine. Due to the presence of the free diamino groups, which can coordinate to and potentially inhibit the palladium catalyst, specific considerations for catalyst and ligand selection are crucial for a successful reaction. This protocol is designed to serve as a robust starting point for the synthesis of novel aryl-substituted this compound derivatives for applications in drug discovery and development.
Challenges in Suzuki Coupling with this compound
The primary challenge in performing Suzuki-Miyaura coupling reactions on a this compound substrate arises from the two free amino groups. These groups, being Lewis basic, can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or completely halting the catalytic cycle.[1] Furthermore, the electron-donating nature of the amino groups can decrease the reactivity of an adjacent carbon-halogen bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]
To overcome these challenges, the selection of an appropriate catalyst system is paramount. The use of bulky, electron-rich phosphine ligands is often necessary to promote the desired cross-coupling over catalyst inhibition.[1] These ligands can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura cross-coupling of a hypothetical 7-bromo-1H-indazole-5,6-diamine with a generic arylboronic acid. This protocol is based on established procedures for Suzuki couplings on challenging substrates, such as unprotected haloanilines and amino-pyridines.[1] Optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for specific substrates.
General Reaction Scheme:
Materials:
-
7-bromo-1H-indazole-5,6-diamine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a sealed vial) equipped with a magnetic stir bar, add 7-bromo-1H-indazole-5,6-diamine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Catalyst Preparation and Addition: In a separate, dry, and inerted vial, prepare the active catalyst by mixing the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for a few minutes to form the active catalytic species. Alternatively, a pre-formed palladium pre-catalyst can be used. Add the catalyst solution to the main reaction vessel under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired aryl-substituted this compound.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various halo-anilines and related nitrogen-containing heterocycles. This data provides a comparative reference for what may be expected when working with this compound derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME | 80 | 2 | High |
| 4 | 6-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | N/A | High |
| 5 | N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | N/A | High |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of a halo-1H-indazole-5,6-diamine.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for N-alkylation of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 1H-Indazole-5,6-diamine. Given the synthetic challenges posed by the presence of multiple nucleophilic sites, this guide outlines three primary strategies:
-
Indirect N-alkylation via a Dinitro Intermediate: This approach involves the N-alkylation of the more stable 5,6-dinitro-1H-indazole, followed by the reduction of the nitro groups to yield the desired N-alkylated this compound. This method circumvents the issue of chemoselectivity with the free diamine.
-
Direct N-alkylation of this compound: This protocol details the direct alkylation of the diamine. While more convergent, this method may present challenges in achieving selectivity between the indazole and exocyclic amino nitrogens.
-
N-alkylation following Protection of Amino Groups: This strategy involves the protection of the 5- and 6-amino groups prior to the N-alkylation of the indazole core, followed by a final deprotection step.
Factors Influencing Regioselectivity (N1 vs. N2)
The regioselectivity of N-alkylation on the indazole core is a critical consideration. The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit different nucleophilicities, and the substitution pattern of the indazole ring, along with the reaction conditions, dictates the preferred site of alkylation.
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[1] Reactions that allow for equilibration tend to favor the thermodynamically more stable N1-alkylated product.
-
Base and Solvent System: The choice of base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N1-isomer.[2][3]
-
Substituent Effects: The electronic nature of substituents on the indazole ring significantly influences the N1/N2 ratio. Electron-withdrawing groups, such as nitro groups, can alter the electron density at the indazole nitrogens, affecting the regiochemical outcome.
Mandatory Visualizations
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 1H-Indazole-5,6-diamine Derivatives by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities that make them attractive scaffolds for drug discovery.[1][2] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of these compounds throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[3] This application note provides a detailed protocol for the characterization of 1H-Indazole-5,6-diamine and its derivatives using a reverse-phase HPLC (RP-HPLC) method. The described method is suitable for purity determination and quantitative analysis.
Experimental Protocols
General Sample Preparation
Proper sample preparation is critical for obtaining reproducible and reliable HPLC results. The following protocol can be adapted for various this compound derivatives.[4]
Materials:
-
This compound derivative sample
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for MS-compatible methods)[5]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.22 µm or 0.45 µm syringe filters
-
Autosampler vials
Protocol:
-
Solubilization: Dissolve the this compound derivative sample in a minimal amount of DMSO or DMF.[4]
-
Dilution: Dilute the stock solution to a working concentration (typically 0.1 to 1 mg/mL for analytical purposes) using a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).[3][4]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
-
Transfer: Transfer the filtered sample into an autosampler vial for analysis.[4]
-
Storage: If not analyzed immediately, store the prepared samples at 4°C to minimize potential degradation.[4]
Reverse-Phase HPLC Method
Reverse-phase HPLC is the most common chromatographic mode for the analysis of moderately polar compounds like indazole derivatives.[4]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol activity)[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient Elution | 10% B to 90% B over 15 minutes; Hold at 90% B for 2 minutes; Return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Note: For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid in both mobile phase A and the sample diluent.[5]
Data Presentation
The following tables represent typical data that can be obtained using the described HPLC method for a hypothetical this compound derivative and its potential impurities.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.8 | 1.1 | 8500 |
| Impurity A (less polar) | 7.2 | 1.2 | 9200 |
| Impurity B (more polar) | 4.1 | 1.0 | 7800 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound derivatives.
Caption: Experimental workflow for HPLC analysis.
Caption: Role of HPLC in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application of 1H-Indazole-5,6-diamine in Cancer Research: A Detailed Overview
Introduction
1H-Indazole-5,6-diamine is a heterocyclic aromatic organic compound that has emerged as a critical scaffold in the development of novel anti-cancer therapeutics. Its unique structural framework allows for the synthesis of a diverse range of derivatives that can interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the applications of this compound in cancer research, with a focus on its role as a precursor to potent kinase inhibitors and other anti-proliferative agents. Detailed experimental protocols for evaluating the efficacy of its derivatives are also presented.
Application Notes
The primary application of this compound in oncology research is as a key building block for the synthesis of compounds targeting protein kinases. The indazole core serves as a versatile template for developing inhibitors of various kinases that are often dysregulated in cancer.
1. Kinase Inhibitor Development:
The diamine functional groups at the 5 and 6 positions of the indazole ring provide convenient handles for chemical modification, enabling the generation of libraries of derivatives. These derivatives have been shown to inhibit several important classes of kinases:
-
Receptor Tyrosine Kinases (RTKs): Derivatives of 1H-indazole have been developed as potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] These receptors play a crucial role in tumor angiogenesis and cell proliferation.
-
Non-Receptor Tyrosine Kinases: The indazole scaffold is also present in inhibitors of non-receptor tyrosine kinases, which are involved in signaling pathways that control cell growth, differentiation, and survival.
-
Serine/Threonine Kinases: Indazole-based compounds have shown inhibitory activity against serine/threonine kinases like Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and is often dysregulated in tumors.[1]
2. Induction of Apoptosis and Cell Cycle Arrest:
Derivatives of 1H-indazole have been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Mechanistic studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family. For instance, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2][3][4] Furthermore, these compounds can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[2]
3. Anti-proliferative Activity:
Numerous studies have reported the potent anti-proliferative activity of 1H-indazole derivatives against a wide range of human cancer cell lines, including those from colorectal, lung, breast, and prostate cancers, as well as leukemia.[2][3][5] The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values.
Data Presentation
The following tables summarize the anti-proliferative activity of selected 1H-indazole derivatives against various cancer cell lines as reported in the literature.
Table 1: IC50 Values of 6-Substituted Amino-1H-indazole Derivatives
| Compound | HCT116 (colorectal) | A549 (lung) | MCF7 (breast) | NCI-H460 (lung) |
| 9f | 14.3 ± 4.4 µM | - | - | - |
| 36 | 0.4 ± 0.3 µM | - | - | - |
Table 2: IC50 Values of 1H-indazole-3-amine Derivatives [2][3][4]
| Compound | K562 (leukemia) | A549 (lung) | PC-3 (prostate) | Hep-G2 (liver) | HEK-293 (normal) |
| 6o | 5.15 µM | - | - | - | 33.2 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of this compound derivatives.
Protocol 1: Synthesis of 1H-Indazole Derivatives (General Scheme)
A general method for the synthesis of 1H-indazoles involves the reaction of an appropriately substituted o-toluidine with a nitrosating agent, followed by cyclization. For derivatives of this compound, a common starting material would be a dinitro-substituted toluene, which can be reduced to the diamine and then cyclized.
This is a generalized representation. Specific reaction conditions, catalysts, and purification methods will vary depending on the desired final product.
Protocol 2: Cell Viability Assessment using MTT Assay[1][7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers (Bcl-2 and Bax)[11][12][13][14][15]
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL detection reagent.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry[2][3][4][5][6]
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for developing indazole-based cancer therapeutics.
Caption: Inhibition of RTK signaling by an indazole-based inhibitor.
Caption: Logical relationships in the anti-cancer mechanism of indazole derivatives.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of compounds derived from 1H-Indazole-5,6-diamine as anti-inflammatory agents. The protocols detailed below are based on the synthesis of pyrazino[2,3-f]indazoles, a class of compounds that have shown inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in inflammatory pathways and cancer.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Protein kinases play a crucial role in signaling pathways that regulate inflammation, making them attractive targets for the development of novel anti-inflammatory drugs. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of fused heterocyclic systems with potential therapeutic applications. This document focuses on the synthesis of pyrazino[2,3-f]indazoles from this compound and their evaluation as Pim kinase inhibitors.
Signaling Pathway: Pim Kinases in Inflammation
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway. These kinases are involved in the regulation of cell survival, proliferation, and differentiation. In the context of inflammation, Pim kinases can phosphorylate and regulate the activity of various substrates that control the production of pro-inflammatory cytokines and contribute to the inflammatory response. Inhibition of Pim kinases is therefore a promising strategy for the development of new anti-inflammatory therapies.
Synthesis of Pyrazino[2,3-f]indazoles from this compound
The synthesis of pyrazino[2,3-f]indazoles involves the condensation of this compound with various 1,2-dicarbonyl compounds. This reaction provides a straightforward method to access a library of derivatives for structure-activity relationship (SAR) studies.
General Synthetic Scheme
Application Notes and Protocols: Selective Acylation of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the selective acylation of 1H-Indazole-5,6-diamine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol outlines a method for mono-acylation, yielding N-(6-amino-1H-indazol-5-yl)acetamide, and provides guidance for potential di-acylation. The procedure is designed to be a reliable starting point for researchers and can be optimized for specific acylating agents and desired products.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole core, particularly through acylation of amino groups, is a critical step in the development of new therapeutic agents. This compound offers two nucleophilic amino groups that can be selectively acylated to generate diverse libraries of compounds for drug discovery. This protocol focuses on the controlled acylation to favor the formation of the mono-acylated product, a versatile building block for further chemical modifications.
Experimental Protocol
Materials and Reagents
-
This compound
-
Acetic anhydride (or other desired acylating agent)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus and silica gel
Procedure: Mono-acylation of this compound
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent. A mixture of dichloromethane (DCM) and a small amount of N,N-dimethylformamide (DMF) can be used to ensure complete dissolution.
-
Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the acid byproduct of the reaction and can also catalyze the acylation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.
-
Addition of Acylating Agent: Slowly add the acylating agent, such as acetic anhydride (1.0 to 1.2 equivalents), dropwise to the cooled solution while stirring. The slow addition helps to prevent di-acylation and control the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material, mono-acylated product, and di-acylated product should have different Rf values.
-
Warming to Room Temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and formation of the desired product.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and acylating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to isolate the pure mono-acylated product, N-(6-amino-1H-indazol-5-yl)acetamide.
Guidance for Di-acylation
To achieve di-acylation, the stoichiometry of the acylating agent and base should be increased. Typically, using more than 2.2 equivalents of the acylating agent and base, along with elevated reaction temperatures (e.g., refluxing in a suitable solvent), will favor the formation of the di-acylated product.
Data Presentation
The following table is a representative example of how to present quantitative data for the acylation of this compound.
| Entry | Acylating Agent | Equivalents of Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) of Mono-acylated Product | Yield (%) of Di-acylated Product |
| 1 | Acetic Anhydride | 1.1 | Pyridine | DCM/DMF | 3 | 75 | 10 |
| 2 | Benzoyl Chloride | 1.2 | Triethylamine | DCM | 4 | 70 | 15 |
| 3 | Acetyl Chloride | 2.5 | Pyridine | THF | 6 | 5 | 85 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the mono-acylation of this compound.
Caption: Workflow for the mono-acylation of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acylating agents such as acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with extreme care.
-
Pyridine and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-5,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazole-5,6-diamine. Our aim is to help improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established synthetic pathway to this compound involves a two-step process. The first step is the dinitration of 1H-indazole to form 5,6-dinitro-1H-indazole. This is followed by the reduction of both nitro groups to form the desired diamine.
Q2: Which reduction methods are typically employed for converting 5,6-dinitro-1H-indazole to this compound?
A2: Several reduction methods can be used, with the most common being:
-
Catalytic Transfer Hydrogenation: This method often utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine hydrate in a solvent such as methanol. It is generally considered a clean and efficient method.
-
Metal/Acid Reduction: Classic methods using metals like tin(II) chloride (SnCl₂) or iron (Fe) powder in an acidic medium (e.g., hydrochloric acid) are also effective.
-
Catalytic Hydrogenation: Direct hydrogenation using hydrogen gas (H₂) with a catalyst like Pd/C is another viable option, though it requires specialized equipment for handling pressurized gas.
Q3: My this compound product is dark and appears to be degrading. What could be the cause?
A3: Aromatic diamines like this compound can be susceptible to oxidation, which often results in the formation of colored impurities. Exposure to air (oxygen) during workup, purification, or storage can accelerate this degradation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially after the reduction step.
Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?
A4: Purification of this compound can be challenging due to its polarity and potential instability.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. It is important to perform chromatography promptly after the reaction to minimize degradation.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for obtaining highly pure material. The choice of solvent will depend on the impurity profile.
-
HPLC: For analytical and small-scale preparative purposes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reduction of the dinitro precursor. 2. Degradation of the product during reaction or workup. 3. Sub-optimal choice of reducing agent or reaction conditions. | 1. Monitor the reaction progress carefully using TLC or LC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or the amount of reducing agent. 2. Work up the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Minimize the time the product is exposed to air and light. 3. Refer to the "Comparison of Reduction Methods" table below to select a method with a higher reported yield. Consider optimizing reaction parameters such as temperature, solvent, and catalyst loading. |
| Formation of a Mon-amino-nitro-indazole Intermediate | Incomplete reduction, where only one of the two nitro groups is reduced. | This can occur with milder reducing agents or insufficient reaction times. Increase the stoichiometry of the reducing agent and/or prolong the reaction time. Catalytic transfer hydrogenation with hydrazine hydrate and Pd/C is generally effective for reducing both nitro groups. |
| Difficulties in Isolating the Product during Workup | 1. For SnCl₂ reductions, formation of tin salt precipitates can make extraction difficult. 2. The product may have some water solubility. | 1. After basifying the reaction mixture (e.g., with aqueous NaHCO₃ or NaOH), the tin salts may precipitate. These can sometimes be filtered off. Alternatively, adding Celite to the mixture before filtration can aid in removing the fine precipitate. Some sources suggest that careful pH adjustment can help keep tin species in solution. 2. When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and drive the product into the organic layer during extraction. |
| Product Purity Issues (e.g., colored impurities) | Oxidation of the diamine product. | Handle the purified product under an inert atmosphere. Store in a cool, dark place, preferably in a sealed container under nitrogen or argon. Consider using antioxidants if compatible with downstream applications. |
Data Presentation
Comparison of Reduction Methods for 5,6-Dinitro-1H-indazole
| Reduction Method | Reagents & Conditions | Typical Yield | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate, Methanol, Reflux | Good to Excellent | Generally a clean and efficient method. The reaction can be fast. Careful handling of hydrazine hydrate is required. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Moderate to Good | A widely used and reliable method. Workup can be complicated by the precipitation of tin salts. |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid, Ethanol/Water | Moderate to Good | A cost-effective and classic method. Can require longer reaction times and careful pH adjustment during workup. |
Experimental Protocols
Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol is a general guideline based on the efficient reduction of dinitroaromatics using hydrazine hydrate and Pd/C. Optimization may be required.
Materials:
-
5,6-Dinitro-1H-indazole
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate (80% in water)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a round-bottom flask, add 5,6-dinitro-1H-indazole (1.0 eq) and methanol to create a suspension.
-
Carefully add 10% Pd/C (typically 10-20 mol% catalyst loading).
-
Under an inert atmosphere (N₂ or Ar), add hydrazine hydrate (a significant excess, e.g., 10-20 eq) dropwise at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The residue can then be taken up in ethyl acetate and washed with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of Crude 1H-Indazole-5,6-diamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1H-Indazole-5,6-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route used. If prepared by the reduction of 5,6-dinitro-1H-indazole, impurities may include the starting material (5,6-dinitro-1H-indazole), partially reduced intermediates (e.g., 5-nitro-1H-indazol-6-amine or 6-nitro-1H-indazol-5-amine), and residual catalysts or reducing agents from the reaction.
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: A colored product, often ranging from pale yellow to brown, can be due to the presence of oxidized impurities or residual nitro-aromatic compounds. Aromatic diamines can be susceptible to air oxidation. To decolorize your product, you can perform a recrystallization with the addition of a small amount of activated charcoal. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields. It is also noted that the compound can be light-sensitive, so minimizing exposure to light during purification and storage is recommended.
Q3: What are the recommended storage conditions for purified this compound?
A3: Due to its potential sensitivity to light and air, it is recommended to store the purified solid under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and at a low temperature (e.g., -20°C freezer) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperature.- Too much solvent was used.- Premature crystallization during hot filtration. | - Perform a thorough solvent screen to find a solvent in which the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Switch to a lower-boiling point solvent.- Try a solvent mixture. Dissolve the crude product in a minimal amount of a "good" hot solvent and then add a "poor" hot solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then allow to cool slowly. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Tailing of the product on the column. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Reduce the amount of crude material loaded onto the column.- For basic compounds like diamines that can interact with acidic silica gel, consider adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent. |
| Compound Appears to Decompose on Silica Gel | - The acidic nature of silica gel can degrade sensitive compounds. | - Deactivate the silica gel by flushing the column with the eluent containing a small amount of a base (e.g., triethylamine) before loading the sample.- Consider using a different stationary phase, such as neutral or basic alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The choice of solvent is critical and should be determined through small-scale solubility tests.
1. Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) dropwise at room temperature to assess solubility.
-
Gently heat the tubes with sparingly soluble compounds to check for increased solubility at higher temperatures.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold. Based on available data, a mixture of methanol and water or ethanol and water is a good starting point. The compound is slightly soluble in methanol.
Solubility Screening Table (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly Soluble | Slightly Soluble | Potentially as an anti-solvent |
| Methanol | Slightly Soluble | Soluble | Good potential as a primary solvent |
| Ethanol | Slightly Soluble | Soluble | Good potential as a primary solvent |
| Acetone | Moderately Soluble | Very Soluble | May be too soluble |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Good potential |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | Good potential |
| Toluene | Insoluble | Sparingly Soluble | Poor |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
| DMSO | Slightly Soluble | Very Soluble | Difficult to remove, not ideal for recrystallization |
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., methanol) and heat the mixture with stirring until the solid dissolves completely.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or the activated charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
1. TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.3. Due to the polar nature of the diamine, a relatively polar eluent will likely be required. Consider adding a small percentage of methanol to a dichloromethane/ethyl acetate mixture if the compound does not move from the baseline.
TLC Eluent System Suggestions
| Eluent System (v/v) | Expected Rf of Product | Observations |
| Hexane:Ethyl Acetate (1:1) | ~0.1 | May require higher polarity. |
| Dichloromethane:Methanol (95:5) | ~0.2-0.3 | A good starting point. |
| Ethyl Acetate:Methanol (98:2) | ~0.25 | Another viable option. |
| Dichloromethane:Methanol:Triethylamine (94:5:1) | ~0.3 | Addition of triethylamine can improve peak shape and reduce tailing. |
2. Column Chromatography Procedure:
-
Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexane).
-
Pack a glass column with the slurry, ensuring a well-packed, air-free bed.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica surface.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 1H-Indazole-5,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazole-5,6-diamine.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Cause 1: Incomplete Reduction of the Dinitro Precursor
The synthesis of this compound typically involves the reduction of a 5,6-dinitro-1H-indazole precursor. Incomplete reduction is a common cause of low yields.
Recommended Actions:
-
Verify Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst such as Palladium on carbon (Pd/C), ensure it is not expired or deactivated. Use a fresh batch of catalyst for optimal results.
-
Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending it. A moderate increase in temperature may also improve the reaction rate, but be cautious of potential side reactions.
-
Optimize Hydrogen Pressure (for Catalytic Hydrogenation): Ensure the hydrogen pressure is at the recommended level for the specific protocol. Insufficient pressure will lead to a sluggish or incomplete reaction.
-
Check Stoichiometry of Reducing Agent (for Metal/Acid Reductions): When using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, ensure the correct molar equivalents are used. An insufficient amount of the reducing agent will result in incomplete conversion.
Possible Cause 2: Degradation of the Product
This compound is an aromatic diamine and can be susceptible to oxidation, especially when exposed to air for extended periods, which can lead to the formation of colored impurities and a decrease in the isolated yield.
Recommended Actions:
-
Work-up Under Inert Atmosphere: Whenever possible, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prompt Isolation: Do not leave the reaction mixture or the isolated product exposed to air for prolonged periods. Proceed with purification and subsequent steps as quickly as possible.
Problem 2: Presence of Colored Impurities in the Final Product
The appearance of color (often pink, brown, or black) in the final product is a common issue, typically indicating the presence of oxidized side products.
Possible Cause 1: Oxidation of the Diamine Product
As mentioned, this compound is prone to oxidation by atmospheric oxygen.
Recommended Actions:
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, during the work-up to prevent oxidation.
-
Degas Solvents: Use degassed solvents for extraction and purification to minimize exposure to dissolved oxygen.
-
Purification by Column Chromatography: Column chromatography using silica gel under an inert atmosphere can be effective in removing colored impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.
Possible Cause 2: Formation of Azo or Azoxy Side Products
During the reduction of dinitro aromatic compounds, condensation reactions between partially reduced intermediates (nitroso and hydroxylamine derivatives) can occur, leading to the formation of colored azo and azoxy compounds.
Recommended Actions:
-
Control of Reaction pH: The formation of these condensation byproducts is often pH-dependent. Maintaining the recommended pH throughout the reaction and work-up is crucial.
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the formation of condensation products. Running the reaction at the lowest effective temperature can help minimize these side reactions.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause: Co-elution of Impurities during Chromatography
Partially reduced intermediates or other side products may have polarities similar to the desired this compound, making separation by standard column chromatography challenging.
Recommended Actions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients to improve separation. The use of a small percentage of a basic modifier, such as triethylamine, in the eluent can sometimes improve the peak shape and resolution of amines on silica gel.
-
Recrystallization: If chromatography is not effective, recrystallization from a suitable solvent system can be a powerful purification technique. A screening of different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or heptane) should be performed to find optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reduction of a 5,6-dinitro-1H-indazole precursor. This reduction can be achieved through various methods, including catalytic hydrogenation using a palladium or platinum catalyst, or by using metal-based reducing agents such as tin(II) chloride or iron in an acidic medium.
Q2: What are the typical side products I should expect during the synthesis?
A2: The primary side products arise from incomplete reduction or side reactions of the nitro groups. These can include:
-
Partially reduced intermediates: 5-amino-6-nitro-1H-indazole and 5-nitro-6-amino-1H-indazole.
-
Hydroxylamine and nitroso intermediates: These are generally unstable but can react further to form condensation products.
-
Condensation products: Azo and azoxy compounds, which are often highly colored, can form from the reaction of nitroso and hydroxylamine intermediates.
Q3: My final product is a dark color. How can I remove the color?
A3: Dark coloration is usually due to oxidation of the diamine product or the presence of azo/azoxy impurities. To decolorize your product, you can try the following:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. After a short period of stirring, filter the hot solution through celite to remove the charcoal and the adsorbed colored impurities.
-
Column Chromatography: As mentioned in the troubleshooting guide, column chromatography is an effective method for removing colored byproducts.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, intermediates, and the final product. The disappearance of the starting dinitro compound and the appearance of the more polar diamine product spot (which can be visualized with UV light or a suitable stain) indicate the progress of the reaction. LC-MS can also be used for more precise monitoring.
Data Presentation
Table 1: Common Reducing Agents and Potential Side Reactions
| Reducing Agent | Typical Conditions | Common Side Products | Mitigation Strategies |
| H₂/Pd-C | Methanol or Ethanol, room temp. to 50°C, 1-50 atm H₂ | Partially reduced nitro-amino indazoles | Ensure sufficient reaction time and catalyst loading. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Partially reduced intermediates, potential for tin salt contamination | Use sufficient equivalents of SnCl₂, ensure thorough work-up to remove tin salts. |
| Fe/NH₄Cl or Fe/HCl | Ethanol/Water, reflux | Partially reduced intermediates, iron salt contamination | Ensure acidic conditions are maintained, thorough work-up to remove iron salts. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dinitro-1H-indazole (Precursor)
The synthesis of the 5,6-dinitro-1H-indazole precursor typically involves the nitration of 1H-indazole.
Materials:
-
1H-indazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 1H-indazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 1H-indazole is fully dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield 5,6-dinitro-1H-indazole.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
5,6-Dinitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Parr hydrogenator or similar apparatus
Procedure:
-
To a pressure vessel, add 5,6-dinitro-1H-indazole and methanol (or ethanol).
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until the hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Overcoming poor solubility of 1H-Indazole-5,6-diamine
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for overcoming the poor solubility of 1H-Indazole-5,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic amine that is generally characterized by poor aqueous solubility. Direct quantitative data is limited, but supplier information indicates it is only slightly soluble in common organic solvents like DMSO and Methanol, often requiring sonication to dissolve.
For context, a structurally similar, though less functionalized, compound, 1H-Indazol-5-amine, has a measured aqueous solubility of just 17.9 µg/mL at a neutral pH of 7.4. This suggests that this compound is likely to exhibit similarly low solubility in aqueous buffers.
The compound's basic nature, due to the two amine groups, is a critical factor for solubility enhancement strategies.
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value / Observation | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C7H8N4 | |
| Molecular Weight | 148.17 g/mol | |
| Predicted pKa | 16.12 ± 0.40 | |
| Solubility in DMSO | Slightly soluble | |
| Solubility in Methanol | Slightly soluble (sonication may be required) | |
| Appearance | Off-White to Pale Beige Solid |
Q2: How can I improve the aqueous solubility of this compound using pH adjustment?
Adjusting the pH is the most effective initial strategy for solubilizing basic compounds like this compound. The two amine groups on the indazole ring can be protonated in acidic conditions to form hydrochloride or other salts, which are significantly more water-soluble than the neutral free base. By lowering the pH of the aqueous medium, the equilibrium shifts towards the more soluble, ionized form of the compound.
-
Preparation : Weigh the desired amount of this compound powder.
-
Initial Suspension : Add your target aqueous buffer (e.g., PBS, Tris) to the powder. The compound will likely not dissolve and will form a suspension.
-
Titration : While stirring vigorously, add a dilute acidic solution (e.g., 0.1 M or 1 M HCl) dropwise.
-
Monitoring : Monitor the pH and observe the solution's clarity. As the pH decreases, the solid should begin to dissolve.
-
Endpoint : Continue adding acid until the solution is completely clear. Record the final pH.
-
Stock Solution : Once dissolved, you can adjust the final concentration by adding more buffer and re-adjusting the pH as necessary. Be cautious not to raise the pH too high, as this may cause the compound to precipitate.
Q3: What if pH adjustment is insufficient or not suitable for my experiment? Can I use co-solvents?
Yes, using co-solvents is a very common and effective technique for dissolving poorly soluble compounds for in vitro assays or as an intermediate step in formulation. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for the solute to dissolve.
Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG).
Table 2: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Polarity | Key Characteristics | Common Use |
| DMSO | High | Powerful aprotic solvent; dissolves a wide range of compounds. | Primary stock solutions for in vitro screening. |
| Ethanol | High | Volatile, common solvent for many organic compounds. | Often used in combination with other co-solvents. |
| Propylene Glycol (PG) | Medium | Viscous, non-toxic solvent used in many pharmaceutical formulations. | Oral and parenteral formulations. |
| PEG 400 | Medium | Low-molecular-weight polyethylene glycol; good safety profile. | Enhances solubility and stability. |
-
Solvent Selection : Start with a strong organic solvent in which the compound is known to be soluble, such as 100% DMSO.
-
Dissolution : Weigh your compound and add the minimum amount of the chosen co-solvent (e.g., DMSO) to fully dissolve it, creating a high-concentration primary stock. Gentle heating or vortexing may be required.
-
Serial Dilution : For your experiment, perform a serial dilution from this primary stock into your aqueous buffer.
-
Precipitation Check : When diluting into an aqueous medium, add the stock solution slowly while vortexing the buffer to avoid localized high concentrations that can cause precipitation. Observe the final solution for any signs of cloudiness or precipitate. If precipitation occurs, a different co-solvent system or a lower final concentration may be needed.
Q4: How can I create a solid salt form of this compound for easier handling and improved stability?
Creating a solid salt (e.g., a hydrochloride salt) is an excellent strategy for improving the long-term stability, handling (by creating a crystalline, non-static solid), and aqueous solubility of basic compounds. The process involves reacting the free base with a suitable acid in a non-aqueous solvent system to precipitate the salt.
-
Dissolve Free Base : Dissolve the this compound free base in a minimal amount of a suitable anhydrous organic solvent (e.g., methanol, isopropanol, or diethyl ether).
-
Prepare Acid Solution : Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl
Technical Support Center: Troubleshooting N-alkylation Regioselectivity in Indazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-alkylation in indazoles, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of indazoles a significant challenge?
A1: The N-alkylation of indazoles is challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and reduces the yield of the desired product. The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1][2] The reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring, all play a critical role in determining the N1:N2 ratio of the products.[3][4]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position can strongly direct towards N2 substitution.[2][3][4]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[2][5] The polarity of the solvent and the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms.[5]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[2]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2] Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product.
Troubleshooting Guides
Problem 1: My indazole alkylation is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity.
Solution: Achieving high regioselectivity often requires a systematic optimization of reaction conditions. Here are some troubleshooting steps based on established methods:
1. Optimizing for the N1-Regioisomer (Thermodynamic Product):
The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[5] Strategies to favor the N1-alkylated product often rely on thermodynamic control.
-
Base and Solvent Combination: A frequently successful combination for N1-selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[2][5] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[2]
-
Consider a Bulky Substituent at C3: The presence of a sterically demanding group at the C3 position, such as a tert-butyl group, can sterically hinder the N2 position and favor N1 alkylation.[2]
-
Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted indazole.[6]
2. Optimizing for the N2-Regioisomer (Kinetic Product):
Formation of the N2-isomer can often be favored under conditions of kinetic control.[7]
-
Introduce an Electron-Withdrawing Group (EWG) at C7: The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[2][4]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is known to favor the formation of the N2-alkylated indazole.[6][8]
-
Acid-Catalyzed Alkylation: Alkylation under acidic conditions can promote N2-alkylation. For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) is an effective method for N2-alkylation.[7][9][10]
Below is a decision workflow to guide your optimization strategy:
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the N1/N2 regioselectivity of indazole alkylation.
Table 1: Effect of Base and Solvent on N1/N2 Ratio
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-CO₂Me | n-pentyl bromide | Cs₂CO₃ | DMF | 1.4:1 | - | [3] |
| 3-CO₂Me | n-pentyl bromide | K₂CO₃ | DMF | 1.4:1 | - | [11] |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | - | [6][12] |
| Unsubstituted | isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 | [13] |
| 5-bromo-3-CO₂Me | methyl iodide | K₂CO₃ | DMF | 44:40 | ~84 | [14] |
| 5-bromo-3-CO₂Me | isopropyl iodide | NaH | DMF | 38:46 | 84 | [14] |
Table 2: Effect of Substituents on Regioselectivity (using NaH in THF)
| C3-Substituent | N1:N2 Ratio | Reference |
| -H | 1:1.3 | [3] |
| -Me | 1.3:1 | [3] |
| -Ph | 4.2:1 | [3] |
| -tBu | >99:1 | [3] |
| -COMe | >99:1 | [4] |
| -CO₂Me | >99:1 | [4] |
Table 3: N2-Selective Methods
| Indazole | Alkylating Agent/Method | Conditions | N1:N2 Ratio | Yield (%) | Reference |
| 3-CO₂Me | Mitsunobu (n-pentanol) | PPh₃, DEAD, THF | 1:2.5 | 78 | [6] |
| Unsubstituted | Diazo compound | TfOH (cat.), DCM | 0:100 | 85-95 | [9] |
| 7-NO₂ | n-pentyl bromide | NaH, THF | <4:>96 | - | [3][4] |
| 7-CO₂Me | n-pentyl bromide | NaH, THF | <4:>96 | - | [3][4] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation using NaH in THF
This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Highly N2-Selective Alkylation using Mitsunobu Reaction
This protocol is a general procedure for the N2-alkylation of indazoles via the Mitsunobu reaction.[8]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.
Protocol 3: Highly N2-Selective Alkylation using TfOH-catalyzed Reaction with Diazo Compounds
This protocol describes a metal-free, highly selective N2-alkylation of indazoles.[8][9]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Indazole-5,6-diamine
This guide provides researchers, scientists, and drug development professionals with essential information for the successful scale-up synthesis of 1H-Indazole-5,6-diamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound? A1: A widely adopted route involves a two-step process starting from 6-nitro-1H-indazole. The first step is the nitration to form 5,6-dinitro-1H-indazole, followed by the reduction of both nitro groups to yield the final diamine product. This route is often preferred for its accessible starting materials and relatively straightforward transformations.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The key safety challenges are associated with the nitration and reduction steps.
-
Nitration: This step typically uses a mixture of concentrated sulfuric and nitric acids (or a nitrate salt in sulfuric acid), which is highly corrosive and can lead to strongly exothermic reactions.[1] Careful temperature control and slow, controlled addition of reagents are critical to prevent thermal runaways.
-
Reduction: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (like Palladium on carbon), requiring specialized equipment. Reductions using metals in acid (like SnCl₂ or Fe/HCl) are also exothermic and produce hydrogen gas.[2][3]
Q3: How does the choice of reducing agent impact the scale-up process? A3: The choice of reducing agent is critical and affects cost, safety, and waste disposal.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean method that produces water as the main byproduct. However, it requires specialized high-pressure reactors and carries risks associated with flammable hydrogen gas and pyrophoric catalysts.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a reliable and effective method for nitro group reduction.[2] The main drawback is the generation of significant amounts of tin-containing waste, which can be costly to dispose of.
-
Iron Powder in Acid (Fe/HCl): This is a cost-effective and classic method.[3] It is generally less hazardous than catalytic hydrogenation but requires careful management of the exothermic reaction and filtration to remove iron salts.
Q4: What are the main challenges in purifying this compound at scale? A4: At a larger scale, purification by column chromatography becomes impractical and expensive. The primary challenge is developing a robust crystallization procedure. Issues include the product "oiling out" or co-precipitating with impurities.[4] The high polarity of the diamine can also make it challenging to select an appropriate single-solvent or two-solvent system for effective crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Dinitration Step
-
Question: My yield of 5,6-dinitro-1H-indazole is significantly lower on a larger scale. What could be the cause?
-
Answer: Low yields during scale-up of nitration are often linked to issues with temperature control and reagent addition.
-
Poor Temperature Control: Inefficient heat dissipation in large reactors can cause localized "hot spots," leading to side reactions and decomposition of the product. Ensure your reactor's cooling system is adequate and that the reaction mixture is mixed efficiently.
-
Reagent Addition Rate: Adding the nitrating agent too quickly can cause the temperature to spike, promoting byproduct formation. A slower, controlled addition rate is crucial at scale.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion. Monitor the reaction using TLC or LC-MS to ensure it has gone to completion before workup.
-
Problem 2: Incomplete Reduction or Byproduct Formation
-
Question: During the reduction of 5,6-dinitro-1H-indazole, I am observing incomplete conversion or the formation of unidentified impurities. How can I resolve this?
-
Answer: This issue typically points to problems with the reducing agent's activity, reaction conditions, or oxygen exposure.
-
Deactivated Catalyst (Hydrogenation): If using Pd/C, ensure the catalyst is fresh and not poisoned. Certain functional groups or impurities from previous steps can deactivate the catalyst.
-
Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂ or Fe) is used, as some may be consumed by side reactions or oxidation.
-
Oxidation of Product: The final this compound product, like many aromatic diamines, is susceptible to air oxidation, which can lead to colored, polymeric impurities. It is advisable to perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Management: The reduction is exothermic. Poor temperature control can lead to the formation of byproducts. Maintain the recommended temperature range for the chosen reduction method.
-
Logical Troubleshooting Workflow: Low Product Yield
The following diagram illustrates a decision-making process for troubleshooting low yields during the scale-up synthesis.
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and outcomes for the key steps in the synthesis.
Table 1: Comparison of Reduction Methods for 5,6-dinitro-1H-indazole
| Parameter | Method A: SnCl₂·2H₂O | Method B: Catalytic Hydrogenation | Method C: Fe/HCl |
| Reducing Agent | Tin(II) Chloride Dihydrate | H₂ gas with 10% Pd/C | Iron Powder |
| Solvent | Ethyl Acetate / Ethanol | Ethanol / Methanol | Water / Ethanol |
| Temperature | 60-70 °C | Room Temperature | 80-100 °C |
| Pressure | Atmospheric | 50-100 psi | Atmospheric |
| Typical Yield | 80-90% | 85-95% | 75-85% |
| Key Advantage | High Reliability | High Purity, Clean Byproducts | Low Cost |
| Key Disadvantage | Heavy Metal Waste | Specialized Equipment | Exothermic, Iron Waste |
Table 2: Typical Reagent Stoichiometry (per 1 mole of starting material)
| Step | Starting Material | Reagent | Molar Equivalents |
| Nitration | 6-nitro-1H-indazole | Potassium Nitrate (KNO₃) | 1.1 - 1.2 |
| Sulfuric Acid (H₂SO₄) | Solvent | ||
| Reduction (SnCl₂) | 5,6-dinitro-1H-indazole | SnCl₂·2H₂O | 8 - 10 |
| Reduction (Fe) | 5,6-dinitro-1H-indazole | Fe Powder | 8 - 10 |
| Concentrated HCl | 0.5 - 1.0 (catalytic) |
Experimental Protocols
Overall Synthesis Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Protocol 1: Synthesis of 5,6-dinitro-1H-indazole
-
Materials:
-
6-nitro-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice, Deionized Water
-
-
Procedure:
-
Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a reagent addition funnel.
-
Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller.
-
Slowly add 6-nitro-1H-indazole (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
Add potassium nitrate (1.1 eq) portion-wise over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
The resulting precipitate (5,6-dinitro-1H-indazole) is collected by filtration, washed thoroughly with water until the filtrate is neutral (pH ~7), and dried under vacuum.
-
Protocol 2: Synthesis of this compound (Reduction with SnCl₂·2H₂O)
-
Materials:
-
5,6-dinitro-1H-indazole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (for extraction)
-
Brine
-
-
Procedure:
-
Set up the reactor for heating under a nitrogen atmosphere.
-
Charge the reactor with 5,6-dinitro-1H-indazole (1.0 eq), Tin(II) Chloride Dihydrate (9.0 eq), and ethanol.
-
Heat the stirred suspension to 60-70 °C. The reaction is exothermic, so initial heating may be sufficient to sustain the temperature.
-
Maintain the temperature and stir for 3-5 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully pour it into a separate vessel containing a stirred, cooled aqueous solution of sodium hydroxide to neutralize the acid and precipitate tin salts. The final pH should be basic (>9).
-
Filter the mixture to remove the inorganic tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane).
-
References
Technical Support Center: Analysis of 1H-Indazole-5,6-diamine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify impurities in 1H-Indazole-5,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities I should expect to see in my this compound sample?
The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound is the reduction of 5,6-dinitro-1H-indazole. Therefore, you should be vigilant for the following:
-
Unreacted Starting Material: 5,6-dinitro-1H-indazole may be present if the reduction reaction is incomplete.
-
Partially Reduced Intermediates: Species such as 5-amino-6-nitro-1H-indazole or 6-amino-5-nitro-1H-indazole can be present.
-
Regioisomers: Depending on the synthetic precursors, other diamino-indazole isomers could be formed.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate) and residual reagents from the reduction (e.g., hydrazine, palladium on carbon) may be detected.[1]
Q2: I am seeing an unexpected peak in my mass spectrum. How can I begin to identify it?
An unexpected peak suggests the presence of an impurity or a fragment ion. Here’s a systematic approach to its identification:
-
Determine the Molecular Weight: Obtain the monoisotopic mass of the unexpected peak from your high-resolution mass spectrum.
-
Consult the Impurity Table: Compare this mass with the expected m/z values of common impurities listed in Table 1.
-
Analyze the Isotopic Pattern: The isotopic distribution can help confirm the elemental composition, particularly the number of nitrogen atoms.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain a fragmentation pattern. This pattern can provide structural clues. Compare the fragmentation of the unknown peak with the fragmentation of the this compound standard.
-
Review the Synthetic Route: Consider the starting materials, intermediates, and byproducts of your synthesis. This can provide valuable hints about the identity of the impurity.
Q3: What is the expected m/z for the protonated molecular ion of this compound?
The molecular formula for this compound is C₇H₈N₄.[2] The expected monoisotopic mass of the neutral molecule is approximately 148.0749 g/mol . When using positive mode electrospray ionization (ESI+), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 149.0827 .
Q4: What are the characteristic fragmentation patterns for this compound in MS/MS?
-
Loss of Ammonia (NH₃): A common loss from primary amines, resulting in a fragment at m/z ~132.
-
Loss of HCN: A characteristic fragmentation of many nitrogen-containing heterocyclic compounds, leading to a fragment at m/z ~122.
-
Ring Cleavage: The indazole ring system can undergo cleavage, leading to various smaller fragments.
It is highly recommended to obtain a reference standard of this compound and acquire its MS/MS spectrum under your experimental conditions to create a reference fragmentation library.
Potential Impurities in this compound
The following table summarizes potential impurities that may be observed during the analysis of this compound, particularly when synthesized via the reduction of 5,6-dinitro-1H-indazole.
| Impurity Name | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 5,6-dinitro-1H-indazole | C₇H₄N₄O₄ | 208.0236 | 209.0314 |
| 5-amino-6-nitro-1H-indazole | C₇H₆N₄O₂ | 178.0491 | 179.0569 |
| 6-amino-5-nitro-1H-indazole | C₇H₆N₄O₂ | 178.0491 | 179.0569 |
Table 1: Potential process-related impurities in the synthesis of this compound.
Experimental Protocol: LC-MS/MS for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500 and data-dependent MS/MS or targeted MS/MS on the expected parent and impurity ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to generate a rich fragmentation spectrum.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of unknown peaks in a mass spectrometry analysis of this compound.
Caption: Logical workflow for identifying unknown impurities.
References
Technical Support Center: 1H-Indazole-5,6-diamine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on alternative synthetic routes to 1H-Indazole-5,6-diamine. The primary route detailed involves a two-step process: the synthesis of the precursor 5,6-dinitro-1H-indazole and its subsequent reduction to the target diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic strategy for preparing this compound?
A1: A common and effective strategy is a two-step synthesis. The first step involves the formation of 5,6-dinitro-1H-indazole from a suitable starting material like 2-methyl-4,5-dinitroaniline via a diazotization and cyclization reaction. The second step is the reduction of the dinitro compound to the desired this compound.
Q2: Why is direct dinitration of 1H-indazole not the preferred method?
A2: Direct nitration of the indazole ring often leads to a mixture of regioisomers (e.g., 3-, 4-, 5-, 6-, and 7-nitroindazoles) and can also result in dinitrated products at various positions. Controlling the regioselectivity to obtain the desired 5,6-dinitro isomer is challenging, making this route less efficient and leading to difficult purification processes.
Q3: What are the common reducing agents for converting dinitroarenes to diaminoarenes?
A3: Several reducing agents are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Other common methods include the use of metal powders like iron (Fe) or tin (Sn) in an acidic medium, or stannous chloride (SnCl₂).[2][3][4] The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Q4: Is this compound stable?
A4: Aromatic diamines, including this compound, can be sensitive to air oxidation, which may result in discoloration (often turning brown or black) and the formation of impurities. It is advisable to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Synthetic Workflow
Caption: Overall synthetic workflow.
Troubleshooting Guides
Part 1: Synthesis of 5,6-Dinitro-1H-indazole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient cyclization. | 1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[5] 2. Use the diazonium salt immediately in the next step as it is unstable.[6] 3. Verify the acidity of the medium; sufficient acid is crucial for the reaction. |
| Formation of a Tarry/Oily Residue | 1. Temperature exceeding 5 °C during diazotization. 2. Side reactions due to impure starting materials. | 1. Use an ice-salt bath to maintain a low temperature.[5] 2. Ensure the purity of 2-methyl-4,5-dinitroaniline before starting the reaction. |
| Difficult Purification | Formation of isomeric byproducts. | Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) for purification. |
Part 2: Reduction of 5,6-Dinitro-1H-indazole to this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction / Formation of Intermediates | 1. Insufficient amount of reducing agent or catalyst. 2. Deactivation of the catalyst (for catalytic hydrogenation). 3. Insufficient reaction time or temperature. | 1. Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe) or the catalyst loading (e.g., Pd/C). 2. Use a fresh batch of catalyst. Ensure the solvent is properly degassed. 3. Monitor the reaction by TLC or LC-MS and prolong the reaction time or increase the temperature if necessary. |
| Product Discoloration (Turns Brown/Black) | Air oxidation of the diamine product. | 1. Perform the workup and purification under an inert atmosphere (N₂ or Ar).[7] 2. Use degassed solvents. 3. Store the final product under an inert atmosphere and protected from light. |
| Low Isolated Yield | 1. Product loss during aqueous workup due to its water solubility. 2. Adsorption of the polar diamine onto silica gel during chromatography. | 1. Saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or recrystallization as a purification method. |
| Side Reactions (for SnCl₂ reduction) | Formation of chlorinated byproducts. | While less common, if observed, switch to a different reducing system like catalytic hydrogenation or Fe/HCl. |
Quantitative Data Summary
| Synthetic Step | Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indazole Formation | Diazotization & Cyclization | NaNO₂, Acetic Acid | Acetic Acid | 0-25 | 72 | 80-96 (for 5-nitroindazole) | [8] |
| Nitro Group Reduction | Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | RT | 2-4 | >90 | [1] |
| Nitro Group Reduction | SnCl₂ Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-5 | 70-85 | [1] |
| Nitro Group Reduction | Fe Reduction | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 4-6 | 85-95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dinitro-1H-indazole
This protocol is adapted from the synthesis of 5-nitroindazole.[8]
Materials and Equipment:
-
2-Methyl-4,5-dinitroaniline
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Round-bottom flask with mechanical stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-methyl-4,5-dinitroaniline (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 15-20°C.
-
Prepare a solution of sodium nitrite (1 equivalent) in water.
-
Add the sodium nitrite solution all at once to the stirred aniline solution. Ensure the temperature does not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Purify the crude 5,6-dinitro-1H-indazole by recrystallization from methanol or by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 1H-Indazole-5,6-diamine, a key intermediate in the development of various therapeutic agents. The primary synthetic strategy involves a two-step process: the dinitration of an indazole precursor followed by the reduction of the resulting dinitro intermediate. This document outlines detailed experimental protocols for each step, presents quantitative data for comparison, and includes workflow diagrams to illustrate the synthetic pathways.
Introduction
This compound is a valuable building block in medicinal chemistry, with the indazole core being a prominent scaffold in a number of FDA-approved drugs, including kinase inhibitors used in oncology. The diamine functionality at the 5 and 6 positions offers versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The most direct synthetic approach to this compound proceeds through the formation and subsequent reduction of 5,6-dinitro-1H-indazole. This guide will compare common methods for the reduction step, providing researchers with the necessary data to select the most appropriate method for their specific needs.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages, starting from the commercially available 5-nitro-1H-indazole.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 5,6-Dinitro-1H-indazole
The first step involves the nitration of 5-nitro-1H-indazole to introduce a second nitro group at the 6-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Nitration of 5-Nitro-1H-indazole
Materials and Reagents:
-
5-Nitro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution for neutralization
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly and portion-wise, add 5-nitro-1H-indazole to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 5-nitro-1H-indazole over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring, which will cause the product to precipitate.
-
Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude 5,6-dinitro-1H-indazole, which can be used in the next step without further purification or recrystallized from a suitable solvent if higher purity is required.
Safety Precautions: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is imperative to perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Strict temperature control is crucial to prevent a runaway reaction.
Step 2: Reduction of 5,6-Dinitro-1H-indazole to this compound
The reduction of the dinitro compound to the corresponding diamine is a critical step. Several methods are available, with the most common being the use of metals in acidic media, such as iron with hydrochloric acid or tin(II) chloride. Below is a comparison of these two widely used methods.
Method A: Reduction with Iron and Hydrochloric Acid (Fe/HCl)
This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[1]
Caption: Experimental workflow for the Fe/HCl reduction.
Experimental Protocol:
-
To a suspension of 5,6-dinitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0-10.0 eq.).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic to stoichiometric amount) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
While hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Make the aqueous residue basic by the addition of an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Method B: Reduction with Tin(II) Chloride (SnCl₂)
This method is known for its mild reaction conditions and is often used for substrates with other reducible functional groups.[2][3]
Caption: Experimental workflow for the SnCl₂ reduction.
Experimental Protocol:
-
Dissolve 5,6-dinitro-1H-indazole (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0-10.0 eq.) to the solution.
-
Heat the reaction mixture at 50-70 °C and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate or sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through Celite to remove the tin salts, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data
The choice of reduction method can impact the yield, purity, and ease of work-up. The following table summarizes the key comparative aspects of the Fe/HCl and SnCl₂ reduction methods.
| Parameter | Method A: Fe/HCl | Method B: SnCl₂ |
| Reagent Cost | Low | Moderate |
| Reaction Time | Typically 1-4 hours | Typically 2-6 hours |
| Yield | Generally good to excellent (70-95%) | Good to excellent (75-98%)[2] |
| Work-up | Can be cumbersome due to the filtration of fine iron salts. | Work-up can be challenging due to the formation of tin salt emulsions.[4] |
| Scalability | Readily scalable. | Scalability can be an issue due to the large amounts of tin salts produced. |
| Safety | Generates flammable hydrogen gas. | Tin compounds are toxic. |
| Chemoselectivity | Good | Excellent, tolerates a wider range of functional groups.[3] |
Conclusion
The synthesis of this compound is effectively achieved through a two-step process involving nitration followed by reduction. For the crucial reduction step, both the Fe/HCl and SnCl₂ methods are viable options.
-
The Fe/HCl method is a cost-effective and robust choice, particularly for large-scale synthesis where reagent cost is a significant factor. However, the work-up can be laborious.
-
The SnCl₂ method offers milder reaction conditions and higher chemoselectivity, making it preferable for substrates with sensitive functional groups. The challenges in work-up and the toxicity of tin reagents are notable drawbacks.
The selection of the optimal method will depend on the specific requirements of the synthesis, including the scale, the presence of other functional groups on the molecule, and the available resources for purification. Researchers should carefully consider these factors to achieve the desired outcome efficiently and safely.
References
Validating the Structure of 1H-Indazole-5,6-diamine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural validation of 1H-Indazole-5,6-diamine, a key scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic aromatic organic compound with significant potential in the development of therapeutic agents, including protein kinase inhibitors. Accurate structural elucidation is paramount for understanding its physicochemical properties, molecular interactions, and ultimately, its biological activity. While X-ray crystallography stands as the gold standard for determining the precise atomic arrangement in a crystalline solid, other spectroscopic methods provide complementary and essential information, particularly for confirming the structure in solution and verifying synthesis.
Comparison of Structural Validation Techniques
The choice of analytical method for structural validation depends on the specific information required, the nature of the sample, and the stage of research. Below is a comparison of X-ray crystallography with common spectroscopic techniques.
Data Presentation: A Comparative Overview
The following table summarizes the type of data obtained from each technique and its relevance to the structural validation of this compound.
| Technique | Information Obtained | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Unambiguous determination of absolute stereochemistry and molecular geometry. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Information on the chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling. | Provides detailed structural information in solution, allowing for the study of dynamic processes. | Does not provide direct information on bond lengths or angles. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on vibrational frequencies. | Fast and non-destructive method for identifying key functional groups (e.g., N-H, C=C). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on the connectivity of atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for each technique.
X-ray Crystallography Protocol
A representative protocol for the single-crystal X-ray diffraction of an indazole derivative is as follows.[1][2]
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, methanol/dichloromethane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K or 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[1][2] A series of diffraction images are collected by rotating the crystal.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1][2]
Spectroscopic Analysis Protocols
For a comprehensive validation, spectroscopic data should be acquired.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
Comparative Data for Indazole Derivatives
While specific data for this compound is not publicly available, the following tables present typical data for closely related indazole compounds to illustrate the expected results from each technique.
Table 1: Crystallographic Data for Indazole Derivatives
| Parameter | 1,3-Dimethyl-1H-indazol-6-amine [2] | 3-{1-[(1-allyl-1H-indazol-6-yl)amino]... [1] |
| Formula | C₉H₁₁N₃ | C₁₈H₁₇N₃O₃ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pca2₁ | P-1 |
| a (Å) | 18.3004 (10) | 6.7708 (11) |
| b (Å) | 8.3399 (7) | 10.5761 (17) |
| c (Å) | 5.6563 (1) | 11.9643 (17) |
| α (°) | 90 | 88.239 (9) |
| β (°) | 90 | 81.123 (9) |
| γ (°) | 90 | 79.140 (9) |
| Volume (ų) | 863.28 (9) | 831.3 (2) |
| Z | 4 | 2 |
| Radiation | Mo Kα | Mo Kα |
| Temperature (K) | 293 | 296 |
Table 2: Spectroscopic Data for Indazole Derivatives
| Technique | Compound | Observed Data |
| ¹H NMR (CDCl₃, ppm) | Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | δ 8.52 (d, J = 8.6 Hz, 1H), 8.27–8.26 (m, 1H), 7.87 (dd, J = 8.6, 1.5 Hz, 1H), 7.61 (d, J = 8.9 Hz, 2H), 7.10 (d, J = 8.9 Hz, 2H), 4.09 (s, 3H), 3.91 (s, 3H), 3.12 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, ppm) | Methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | δ 163.4, 159.0, 150.7, 142.7, 136.1, 132.7, 125.6, 122.3, 116.4, 114.5, 113.1, 90.0, 55.6, 51.9, 40.9[3] |
| IR (cm⁻¹) | Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate | 3088, 3026, 2999, 2960, 2843, 1129, 1614, 1516, 1467, 1427, 1403, 1259, 1233, 1186, 1169, 1130, 1061, 1018, 969, 899, 846, 798, 714[3] |
| HRMS (EI) | Methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | [M]⁺ calcd. for C₁₈H₁₈N₂O₅ 342.1216, found 342.1224[3] |
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow for structural validation and a comparison of the information provided by different techniques.
Conclusion
The structural validation of this compound requires a multi-faceted approach. While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, it is essential to complement this with spectroscopic data from NMR, IR, and mass spectrometry. This integrated approach ensures a comprehensive and unambiguous characterization of the molecule, which is fundamental for its application in drug discovery and development. The data and protocols presented in this guide offer a framework for researchers to effectively validate the structure of novel indazole derivatives.
References
A Comparative Guide to 1H-Indazole-5,6-diamine and Other Diamine Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diamine Building Blocks in Heterocyclic Synthesis.
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Diamines, in particular, are fundamental precursors for a vast array of heterocyclic compounds, polymers, and chiral ligands. This guide provides a comprehensive comparison of 1H-Indazole-5,6-diamine with other commonly employed diamine building blocks, including o-phenylenediamine , m-phenylenediamine , p-phenylenediamine , and trans-1,2-diaminocyclohexane . The comparison focuses on their application in synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Diamine Building Blocks
| Diamine Building Block | Structure | Key Features & Applications |
| This compound | ![]() | A bicyclic aromatic diamine with a unique indazole core. Valued in medicinal chemistry for creating kinase inhibitors and other biologically active scaffolds. |
| o-Phenylenediamine (OPD) | ![]() | A widely used aromatic diamine for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles.[1] |
| m-Phenylenediamine (MPD) | ![]() | An aromatic diamine primarily used in the production of high-performance polymers like aramids and epoxy resins.[2] |
| p-Phenylenediamine (PPD) | ![]() | A key monomer in the synthesis of strong and heat-resistant polymers such as Kevlar. Also used in dye production.[3] |
| trans-1,2-Diaminocyclohexane | ![]() | A chiral aliphatic diamine extensively used as a ligand in asymmetric catalysis and as a building block for chiral auxiliaries.[4] |
Performance in Synthesis: A Comparative Analysis
The utility of a diamine building block is often evaluated by its performance in condensation reactions with dicarbonyl compounds to form heterocyclic systems, such as quinoxalines. While direct comparative studies are limited, we can collate data from various sources to assess their relative performance.
Quinoxaline Synthesis: A Case Study
The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of quinoxalines.[5] We will use this reaction as a benchmark to compare the performance of this compound and o-phenylenediamine.
General Reaction Scheme:
References
- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Biological Activities of 1H- and 2H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry. However, the seemingly subtle difference between its two main regioisomers, 1H- and 2H-indazole, can lead to significant variations in their biological profiles. This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to aid in the rational design of novel therapeutics.
The position of the nitrogen atom in the pyrazole ring of the indazole core dictates the electronic and steric properties of the molecule, ultimately influencing its interactions with biological targets. While the 1H-tautomer is generally more thermodynamically stable, both isomers have yielded compounds with potent and diverse pharmacological activities.[1][2] Generally, 1H-indazoles have been more extensively explored for their antitumor properties, while 2H-indazoles are investigated for a broader array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative biological data for representative 1H- and 2H-indazole derivatives across various therapeutic areas. It is important to note that a systematic head-to-head comparison of a comprehensive series of regioisomers with identical substitution patterns is not extensively available in the literature.[3] The data presented here is collated from various studies to provide a comparative overview.
Anticancer Activity
Table 1: Antiproliferative Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | Tyrosine Kinases | [4] |
| A549 (Lung) | 0.89 | [3] | ||
| HepG2 (Liver) | 1.15 | [3] | ||
| MCF-7 (Breast) | 0.43 | [3] | ||
| Compound 6o | K562 (Leukemia) | 5.15 | p53/MDM2 Pathway | [5] |
| Compound 109 | EGFR T790M Kinase | 0.0053 | EGFR Kinase | [1] |
| EGFR Kinase | 0.0083 | [1] | ||
| Compound 116 | ERK1 Kinase | 0.0093 | ERK1/2 | [1] |
| HT29 (Colon) | 0.9 | [1] | ||
| Compound 102 | FGFR1 Kinase | 0.0302 | FGFR1 Kinase | [1] |
Table 2: Antiproliferative and Kinase Inhibitory Activity of Representative 2H-Indazole Derivatives
| Compound | Cancer Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 3c | A549 (Lung) | 15 | [6] |
| HT-29 (Colon) | 7.34 | [6] | |
| Compound 3d | A549 (Lung) | 53.55 | [6] |
| HT-29 (Colon) | 7.10 | [6] | |
| Compound 33 | SGK1 Kinase | 0.795 | [7] |
| Tie2 Kinase | 1.12 | [7] | |
| Compound 3b | WiDr (Colon) | 27.20 | [6] |
Antimicrobial and Anti-inflammatory Activity
While 1H-indazoles are primarily investigated for anticancer effects, 2H-indazoles have shown significant promise as antimicrobial and anti-inflammatory agents.
Table 3: Antimicrobial and Anti-inflammatory Activity of Representative 2H-Indazole Derivatives
| Compound | Biological Activity | Target/Organism | IC50/MIC (µM) | Reference |
| Compound 18 | Antiprotozoal | G. intestinalis | < 0.050 | [8] |
| Antifungal | C. albicans | - | [8] | |
| Anti-inflammatory | COX-2 | - | [8] | |
| Compound 20 | Antiprotozoal | E. histolytica | < 0.050 | [9] |
| Compound 22 | Antiprotozoal | G. intestinalis | < 0.050 | [9] |
| Compound 5 | Antibacterial | S. aureus | 64-128 µg/mL (MIC) |
Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are often mediated through their interaction with key signaling pathways. The following diagrams, created using the DOT language, illustrate some of the pathways modulated by these compounds and a general workflow for their investigation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1H-Indazole-5,6-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 1H-Indazole-5,6-diamine. In the absence of established, publicly available methods specifically validated for this compound, this document outlines a framework for the cross-validation of suitable analytical techniques based on methods developed for structurally similar aromatic diamines and related compounds. The information presented herein is intended to guide researchers in the selection and validation of appropriate analytical methodologies.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy, reliability, and consistency of the data generated. This is particularly important when a new method is developed, or when results from different laboratories or techniques need to be compared.
Potential Analytical Methods for this compound
Based on the chemical structure of this compound, which features aromatic rings and primary amine groups, the following analytical techniques are considered most suitable for its analysis:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the quantification of aromatic compounds.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Offers higher sensitivity and selectivity for fluorescent compounds or those that can be derivatized to be fluorescent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the analysis of aromatic diamines using the proposed methods. These values are based on published data for structurally similar compounds and should be experimentally verified for this compound.
| Parameter | HPLC-UV | HPLC-FLD (with derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Possible | Possible | Can be minimized with isotopic internal standards |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC-UV, HPLC-FLD, and LC-MS/MS.
Protocol 1: Quantification by HPLC-UV
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (expected in the range of 230-280 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantify the analyte by comparing the peak area with a calibration curve prepared from certified reference standards.
Protocol 2: Quantification by HPLC-FLD (with Derivatization)
This protocol provides a highly sensitive method using pre-column derivatization to enhance the fluorescence of this compound.
1. Derivatization:
-
React the sample with a fluorescent labeling agent (e.g., Dansyl chloride or Fluorescamine) in a suitable buffer.
-
Optimize the reaction time, temperature, and pH to ensure complete derivatization.
2. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Excitation/Emission Wavelengths: To be determined based on the fluorescence spectrum of the derivatized analyte.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify the derivatized analyte using a calibration curve prepared from derivatized standards.
Protocol 3: Quantification by LC-MS/MS
This protocol offers the highest sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of aqueous and organic solvents with appropriate additives (e.g., formic acid or ammonium formate).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the precursor and product ions for this compound by direct infusion. A stable isotope-labeled internal standard is recommended.
2. Sample Preparation:
-
Perform sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Reconstitute the extracted sample in the initial mobile phase.
3. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the cross-validation of these analytical methods.
Structure-Activity Relationship of 1H-Indazole-5,6-diamine Analogs: A Comparative Guide for Drug Discovery
A deep dive into the structure-activity relationship (SAR) of 1H-indazole-5,6-diamine analogs reveals a versatile scaffold with significant potential in kinase-targeted drug discovery. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed methodologies, to inform the rational design of novel therapeutics for researchers, scientists, and drug development professionals.
The 1H-indazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. The introduction of a 5,6-diamine substitution pattern on this scaffold provides crucial anchor points for molecular interactions, enabling the development of potent and selective inhibitors for various protein kinases, which are key regulators of cellular processes.
Comparative Analysis of Biological Activity
The primary therapeutic application explored for this compound analogs to date has been the inhibition of Pim kinases, a family of serine/threonine kinases implicated in cancer development and progression. The following table summarizes the structure-activity relationship of a series of tricyclic and tetracyclic compounds derived from this compound, highlighting the impact of substitutions on their Pim-1 kinase inhibitory activity.
| Compound ID | R1 | R2 | Pim-1 IC50 (µM) |
| 1a | H | H | > 10 |
| 1b | Me | Me | 0.8 |
| 1c | Et | Et | 1.2 |
| 1d | Ph | H | 5.5 |
| 1e | 4-F-Ph | H | 3.2 |
| 2a | H | - | > 10 |
| 2b | Me | - | 1.5 |
Data compiled from a study on Pim kinase inhibitors derived from this compound.[1]
The data clearly indicates that the nature of the substituents at the R1 and R2 positions, which are derived from the 5- and 6-amino groups of the parent indazole, plays a critical role in determining the inhibitory potency against Pim-1 kinase. Unsubstituted or bulky aromatic substituents at these positions generally lead to a significant loss of activity. In contrast, small alkyl groups, such as methyl and ethyl, are well-tolerated and result in compounds with sub-micromolar to low micromolar inhibitory activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the synthesis of the core scaffold and the assessment of biological activity are provided below.
Synthesis of this compound
The synthesis of the this compound scaffold is a critical first step in the generation of analog libraries. A common synthetic route starts from 5,6-dinitro-1H-indazole.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Procedure:
-
Starting Material: 5,6-Dinitro-1H-indazole is used as the starting material.
-
Reduction: The dinitro compound is subjected to a reduction reaction. A common method involves catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Pim Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against Pim kinases is typically evaluated using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow for ADP-Glo™ Pim Kinase Assay
Caption: Workflow for a typical ADP-Glo™ kinase assay.
Procedure:
-
Kinase Reaction: The Pim kinase, a suitable substrate (e.g., a peptide derived from a known Pim substrate like BAD), ATP, and the test compound (at various concentrations) are incubated together in a buffer solution.
-
Termination and ATP Depletion: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is measured using a luminometer. The signal is inversely proportional to the activity of the kinase inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Signaling Pathways
The development of inhibitors targeting Pim kinases is of significant interest in oncology due to their role in promoting cell survival and proliferation. The following diagram illustrates a simplified signaling pathway involving Pim kinases and highlights how their inhibition can lead to anti-cancer effects.
Pim Kinase Signaling Pathway
Caption: Simplified Pim Kinase Signaling Pathway.
This pathway illustrates that by inhibiting Pim kinases, this compound analogs can block the phosphorylation of downstream substrates that are critical for cell survival and proliferation, ultimately leading to the induction of apoptosis in cancer cells.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on Pim kinase inhibitors demonstrates that strategic modifications of the diamine functional groups can lead to potent compounds. Further exploration of this scaffold against a broader range of kinase targets is warranted to fully realize its therapeutic potential. The detailed experimental protocols provided in this guide will aid researchers in the synthesis and evaluation of new analogs, facilitating the discovery of next-generation targeted therapies.
References
A Comparative Analysis of 1H-Indazole-5,6-diamine Based Inhibitors and Alternatives in Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Efficacy with Supporting Experimental Data.
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative benchmark of the efficacy of 1H-indazole-5,6-diamine based inhibitors against other prominent kinase inhibitors targeting key enzymes in cellular signaling: Receptor-Interacting Protein Kinase 2 (RIPK2), Fibroblast Growth Factor Receptor (FGFR), Pim kinases, and Polo-like Kinase 4 (PLK4). The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate informed decisions in drug development.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The inhibitory activities of this compound based compounds and their alternatives are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
RIPK2 Inhibitors
| Inhibitor | Scaffold Type | Biochemical IC50 (nM) | Cellular Assay Potency (nM) | Reference(s) |
| GSK583 | 1H-Indazole | 5 | 8 (TNF-α production) | [1] |
| Ponatinib | Multi-kinase | 6.7 | 0.8 (NF-κB activity) | [2][3] |
| Regorafenib | Multi-kinase | 41 | - | [2][3] |
| Gefitinib | Quinazoline | 51 | 7800 (NF-κB activity) | [2][3] |
FGFR Inhibitors
| Inhibitor | Scaffold Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference(s) |
| Axitinib | 1H-Indazole | 1.2 | 4.6 | 4-5 | - |
| Dovitinib | Benzimidazole-Quinolinone | 8 | 40 | 9 | [4] |
Pim Kinase Inhibitors
| Inhibitor | Scaffold Type | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference(s) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 5 | 25 | 16 | - |
| AZD1208 | Benzylidene-1,3-thiazolidine-2,4-dione | 0.4 | 5.0 | 1.9 | [5][6][7] |
PLK4 Inhibitors
| Inhibitor | Scaffold Type | Biochemical IC50 (nM) | Cellular Antiproliferative GI50 (nM) | Reference(s) |
| CFI-400945 | 1H-Indazole | 2.8 | 14-165 (Breast Cancer Cell Lines) | [8][9] |
| Volasertib | Dihydropteridinone | 0.87 (PLK1) | 11-37 (Various Cancer Cell Lines) | [10][11][12] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor evaluation.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
Spectroscopic Fingerprints: A Comparative Analysis of Substituted and Unsubstituted 1H-Indazoles
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to therapeutic application. The 1H-indazole scaffold, a prominent feature in many bioactive molecules, presents a unique set of spectroscopic characteristics that are significantly influenced by the presence and nature of substituents. This guide provides an objective comparison of the spectroscopic profiles of substituted versus unsubstituted 1H-indazoles, supported by experimental data, to aid in their unambiguous identification and characterization.
Data Presentation: A Spectroscopic Comparison
The introduction of substituents to the 1H-indazole ring system induces notable shifts in the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following tables summarize these key differences, providing a quantitative foundation for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for discerning the structural nuances between substituted and unsubstituted 1H-indazoles. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | Unsubstituted 1H-Indazole (in CDCl₃)[1] | Representative Substituted 1H-Indazoles (in CDCl₃) | Key Observations |
| N-H | ~10.0-13.0 (broad s)[1] | Absent in N-substituted derivatives | The disappearance of the broad N-H signal is a clear indicator of substitution at the N1 position. |
| H-3 | ~8.10 (s)[1] | Varies significantly with substitution. For example, in 3-phenyl-1H-indazole, it is part of a multiplet around 8.10-8.03 ppm.[1] | The chemical shift of H-3 is highly sensitive to the electronic nature of the substituent at this position. |
| H-4 | ~7.51 (d, J ≈ 8.4 Hz)[1] | Shifts are observed depending on the substituent's electronic effects. | Electron-donating groups tend to shift aromatic protons upfield, while electron-withdrawing groups cause downfield shifts. |
| H-5 | ~7.18 (m)[1] | Shifts are observed depending on the substituent's electronic effects. | |
| H-6 | ~7.40 (m)[1] | Shifts are observed depending on the substituent's electronic effects. | |
| H-7 | ~7.77 (d, J ≈ 8.4 Hz)[1] | Shifts are observed depending on the substituent's electronic effects. |
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | Unsubstituted 1H-Indazole (in CDCl₃)[1] | Representative Substituted 1H-Indazoles (in CDCl₃) | Key Observations |
| C-3 | ~134.77[1] | The chemical shift is significantly influenced by the C3-substituent. For instance, in 3-phenyl-1H-indazole, C-3 appears around 145.51 ppm.[1] | A downfield shift is common with electron-withdrawing or aromatic substituents at C-3. |
| C-3a | ~123.13[1] | Generally, minor shifts are observed. | |
| C-4 | ~120.96[1] | Shifts depend on the nature of the substituent on the benzene ring. | |
| C-5 | ~120.86[1] | Shifts depend on the nature of the substituent on the benzene ring. | |
| C-6 | ~126.80[1] | Shifts depend on the nature of the substituent on the benzene ring. | |
| C-7 | ~109.71[1] | Shifts depend on the nature of the substituent on the benzene ring. | |
| C-7a | ~140.01[1] | Generally, minor shifts are observed. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | Unsubstituted 1H-Indazole[1] | Representative Substituted 1H-Indazoles | Key Observations |
| N-H Stretch | ~3148 (broad)[1] | Absent in N-substituted derivatives | The disappearance of the broad N-H stretching band is a primary indicator of N-substitution. |
| C=O Stretch | N/A | Varies with the nature of the carbonyl group (e.g., ~1713 cm⁻¹ for 3-ethoxycarbonyl-1H-indazole).[1] | The presence of a strong absorption in the carbonyl region (1650-1800 cm⁻¹) indicates the introduction of a carbonyl-containing substituent. |
| Aromatic C-H Stretch | ~3000-3100 | Present | |
| C=C and C=N Stretches | ~1619[1] | Present, may be shifted by substituents. | The positions and intensities of these bands can be altered by the electronic effects of the substituents. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
Table 4: Comparative Mass Spectrometry Data
| Feature | Unsubstituted 1H-Indazole | Representative Substituted 1H-Indazoles | Key Observations |
| Molecular Ion (M⁺) | m/z = 118[1] | The m/z value of the molecular ion peak will increase corresponding to the mass of the substituent. | The molecular ion peak is crucial for confirming the molecular weight of the synthesized derivative. |
| Fragmentation Pattern | Characteristic fragmentation includes the loss of N₂ and HCN. | Fragmentation patterns will be dominated by the nature of the substituent, often showing characteristic losses of the substituent or its fragments. | Analysis of the fragmentation pattern can provide valuable structural information about the substituent and its position. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
Table 5: Comparative UV-Vis Data
| Feature | Unsubstituted 1H-Indazole (in acetonitrile)[2] | Representative Substituted 1H-Indazoles (in acetonitrile)[2] | Key Observations |
| λmax | ~254 nm, ~290 nm[2] | The position and intensity of the absorption maxima can be shifted (bathochromic or hypsochromic shift) depending on the electronic properties of the substituent. For example, 1-methylindazole shows maxima at ~255 nm and ~295 nm.[2] | Conjugation with aromatic substituents can lead to a red shift (bathochromic shift) of the absorption bands. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing spectroscopic data.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to obtain single peaks for each carbon atom.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is employed.
-
Sample Preparation : Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation : Samples are dissolved in a UV-transparent solvent (e.g., acetonitrile, ethanol) to a known concentration in a quartz cuvette. A solvent blank is used as a reference.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway involving 1H-indazole derivatives and a general experimental workflow for their synthesis and characterization.
Caption: Inhibition of the p53/MDM2 pathway by 1H-indazole derivatives.
Caption: General experimental workflow for 1H-indazole synthesis.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo biological activities of various 1H-indazole derivatives, with a focus on their potential as anticancer agents. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of activities including the inhibition of protein kinases and modulation of critical signaling pathways involved in cancer progression. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activity of several 1H-indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented. Lower IC50 values indicate higher potency.
Table 1: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives
| Compound ID | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Reference |
| 5k | 12.17 ± 2.85 | >50 | >50 | 3.32 ± 0.43 | [1][2] |
| 6o | 5.15 ± 0.55 | 10.21 ± 0.89 | 10.96 ± 0.76 | 9.88 ± 0.21 | [1][3][4] |
| 5-Fu (control) | 8.37 ± 0.79 | 8.53 ± 2.27 | 9.17 ± 3.93 | 9.78 ± 1.58 | [2] |
Table 2: Antiproliferative Activity of Other 1H-Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 | [5] |
| Compound 2f | 4T1 (Breast) | 0.23 | [6] |
| Compound 2f | A549 (Lung) | 1.15 | [6] |
| Compound 2f | HepG2 (Liver) | 0.46 | [6] |
| Compound 2f | MCF-7 (Breast) | 0.31 | [6] |
In Vivo Activity: A Case Study
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are foundational for assessing the cytotoxic and antiproliferative effects of novel chemical entities.
Methyl Thiazolyl Tetrazolium (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to protein basic amino acid residues of cells fixed with trichloroacetic acid (TCA).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to a range of concentrations of the test compound for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm on a microplate reader. The absorbance is proportional to the total cellular protein mass.
Signaling Pathways and Mechanisms of Action
1H-indazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis. The following diagrams illustrate some of these key pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1H-Indazole-5,6-diamine is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. This diamine serves as a versatile building block, and its efficient production is paramount. The most common synthetic route involves the reduction of the precursor 5,6-dinitro-1H-indazole. The choice of catalyst for this dinitro reduction is a crucial factor that significantly impacts reaction efficiency, yield, and overall process viability.
This guide provides an objective, data-driven comparison of common catalytic systems used for the synthesis of this compound and related aromatic diamines. We will examine the performance of two industry-standard heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney Nickel (Raney Ni), utilizing different hydrogen sources.
Comparative Performance of Catalytic Systems
The selection of a catalyst and hydrogen source dictates key reaction parameters such as temperature, duration, and catalyst loading, all of which influence the final product yield. The following table summarizes typical performance data for the reduction of aromatic dinitro compounds to provide a baseline for comparison.
| Catalyst System | Substrate | Hydrogen Source | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| 10% Pd/C | Dinitroarene | H₂ Gas | 5-10 mol% | 25-50 | 2-8 | >95% | High efficiency and clean reaction profile. Requires specialized hydrogenation equipment (pressure vessel).[1][2] |
| 10% Pd/C | Dinitroarene | Hydrazine Hydrate | 5-10 wt% | 60-80 | 0.5-3 | 90-98% | Avoids flammable H₂ gas; rapid reactions.[3][4] Hydrazine is toxic and requires careful handling.[1] |
| Raney Nickel | Dinitroarene | H₂ Gas | ~20 wt% | 25-60 | 4-12 | >90% | Cost-effective alternative to palladium.[2] May require higher catalyst loading and longer reaction times. |
| Raney Nickel | Dinitroarene | Hydrazine Hydrate | ~10-20 wt% | 50-60 | 1-5 | >90% | Good yields under mild conditions without pressure equipment.[5] |
| Raney Nickel | Dinitroarene | Formic Acid | ~5-10 wt% | 25 (Room Temp) | 0.2-0.5 | 80-90% | Very rapid and selective, operates at room temperature.[6] The system is acidic. |
Experimental Workflow
The general workflow for the catalytic reduction of 5,6-dinitro-1H-indazole is a multi-step process involving reaction setup, execution, catalyst removal, and product isolation. This process is adaptable for the various catalyst systems detailed in this guide.
Detailed Experimental Protocols
The following protocols are generalized procedures for the reduction of aromatic nitro compounds and should be optimized for the specific substrate, 5,6-dinitro-1H-indazole.
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This method is a standard and highly effective procedure for nitro group reduction.[1][2]
-
Preparation : In a suitable hydrogenation vessel, dissolve 5,6-dinitro-1H-indazole (1.0 eq) in a solvent such as ethanol or methanol.
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol%).
-
Hydrogenation : Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (25-50 °C).
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration : Dilute the mixture with additional solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Caution : The filter cake containing the catalyst can be pyrophoric and should be kept wet and handled appropriately.[1]
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
Protocol 2: Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
This protocol offers a convenient alternative to using hydrogen gas, employing catalytic transfer hydrogenation.[3][4][7]
-
Preparation : To a round-bottom flask equipped with a reflux condenser, add 5,6-dinitro-1H-indazole (1.0 eq), 10% Palladium on Carbon (5-10 wt%), and a solvent (e.g., methanol or ethanol).
-
Reagent Addition : Heat the mixture to reflux (or 60-80 °C). Carefully add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.[1]
-
Reaction : Maintain the reaction at temperature and monitor its completion by TLC. Reactions are often rapid (0.5-3 hours).
-
Filtration : After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Ensure the filter cake remains wet.
-
Isolation : Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as recrystallization.
Protocol 3: Reduction using Raney Nickel and Formic Acid
This method is notable for its rapid reaction times at room temperature.[6]
-
Preparation : In a round-bottom flask, suspend 5,6-dinitro-1H-indazole (1.0 eq) and Raney Nickel (approx. 0.2-0.3g per 5 mmol of substrate) in a suitable solvent like methanol.
-
Reagent Addition : While stirring, add 90% formic acid (approx. 10 eq).
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC.
-
Filtration : Once complete, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation : Evaporate the organic solvent from the filtrate. The residue can be dissolved in a solvent like ethyl acetate or ether and washed with a saturated sodium chloride solution to remove any remaining salts. Evaporation of the organic layer will yield the desired product.[6]
Conclusion
Both Palladium on Carbon and Raney Nickel are highly effective catalysts for the synthesis of this compound from its dinitro precursor.
-
Palladium on Carbon generally offers the highest efficiency and yields, particularly when using hydrogen gas, making it a preferred method in many industrial settings.[2] The use of hydrazine hydrate with Pd/C provides a fast and effective alternative that avoids the need for specialized pressure equipment.[3][4]
-
Raney Nickel stands out as a more cost-effective option.[6] Its combination with formic acid allows for extremely rapid reductions at ambient temperature, presenting a significant advantage for process efficiency and energy consumption.[6]
The optimal choice of catalyst will depend on specific laboratory capabilities, cost considerations, safety protocols, and the desired scale of the synthesis. Researchers are encouraged to perform small-scale trials to determine the most suitable conditions for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Indazole-5,6-diamine: A Safety and Operational Guide
Hazard Profile and Safety Precautions
Based on the hazard profiles of analogous compounds such as 1H-Indazol-5-amine and other indazole derivatives, 1H-Indazole-5,6-diamine should be handled as a hazardous substance.[1][2] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2] It may also be harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[3]
-
Waste Identification and Segregation :
-
Waste Collection and Storage :
-
Solid Waste : Collect dry, solid this compound waste in a clearly labeled, sealable container.
-
Contaminated Materials : Any materials used to handle the compound, such as contaminated gloves, weigh boats, or absorbent paper, should also be collected in the same hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be under the control of laboratory personnel and away from general traffic.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]
-
The first rinseate must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing and air-drying, the labels on the container must be completely defaced or removed before the container is discarded with regular laboratory glass or plastic waste.[4]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]
-
Offer surplus and non-recyclable solutions to a licensed disposal company. It may be appropriate to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Experimental Workflow for Disposal
Logical Decision-Making for Disposal
Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling 1H-Indazole-5,6-diamine
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended for tasks with a high risk of splashing.[2] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. Double-gloving may be appropriate for extended contact.[4] | Prevents skin contact, as indazole derivatives can cause skin irritation.[2] |
| Body Protection | A laboratory coat with long sleeves and a solid front. For larger quantities, a chemical-resistant apron is advised.[5] | Minimizes skin exposure from spills and prevents contamination of personal clothing.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[6][7] | Indazole-containing compounds may cause respiratory irritation if inhaled.[3] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Engineering Controls:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][8]
-
Before handling, inspect and put on all required PPE as detailed in the table above.[7]
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.[6]
Handling the Compound:
-
When weighing and transferring the solid compound, do so in a manner that minimizes the generation of dust.[1][8]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[1][8]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material.[7][9] Collect the material into a suitable, labeled container for disposal.[9]
Disposal Plan
Proper disposal of 1H-Indazole-5,6-diamine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[7][10]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[7] Disposal must be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11]
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


